Deferasirox (Fe3+ chelate)
Description
Historical Context of Iron Chelator Development
The development of chelation therapy dates back to the early 20th century, with the synthesis of ethylenediaminetetraacetic acid (EDTA) in the 1930s. nih.gov Initially used for industrial purposes, EDTA's potential for treating heavy metal poisoning was soon recognized. nih.gov The modern era of iron chelation therapy for medical purposes began in earnest during World War II with the development of British anti-Lewisite as an antidote to arsenic-containing chemical agents. medlink.com
The first significant breakthrough in treating iron overload came in 1963 with the introduction of deferoxamine (B1203445) (DFO), a hexadentate chelator. researchgate.net However, DFO's poor oral bioavailability and short plasma half-life necessitated demanding administration through subcutaneous or intravenous infusions, leading to compliance challenges for many patients. researchgate.netbioiron.org This limitation spurred the search for orally active iron chelators. bioiron.org The discovery of the microbial chelator ferrithiocin in 1980 and the subsequent synthesis of the orally active but toxic desferrithiocin (B607067) provided a crucial, albeit challenging, step forward. researchgate.net Over the next decade and a half, numerous derivatives were synthesized in an attempt to find a safe and effective oral agent. researchgate.net In the 1980s, deferiprone (B1670187) became the first orally active iron chelator to be used successfully in humans. bioiron.orgmjhid.org
The Emergence of Deferasirox (B549329) (Exjade®) as an Oral Chelation Agent
The development of deferasirox (formerly ICL670) by Novartis began in 1993, born out of the clear clinical need for a more convenient and well-tolerated oral iron chelator. nih.gov The process involved screening over 700 compounds, with the bis-hydroxyphenyl-triazole class showing the most promise. nih.gov Deferasirox was the single molecule from this class that successfully passed rigorous testing and entered clinical development. nih.gov
Deferasirox is a once-daily, oral iron chelator. nih.gov It received approval from the US Food and Drug Administration (FDA) in November 2005. clinicaltrialsarena.comopenaccessjournals.com This approval was based on a comprehensive clinical development program that included over 1,000 patients with various transfusion-dependent anemias. nih.gov
Fundamental Principles of Iron Chelation in Biological Systems
Iron is an essential element for most forms of life, playing a critical role in a wide array of biological processes. nih.govnih.gov It is a key component of hemoglobin for oxygen transport, myoglobin (B1173299) for oxygen storage, and various enzymes involved in electron transfer and catalysis. nih.govnumberanalytics.com Iron's ability to exist in different oxidation states, primarily ferrous (Fe2+) and ferric (Fe3+), is central to its biological functions. nih.gov
Despite its importance, the human body has no physiological mechanism for actively excreting excess iron. nih.gov Iron homeostasis is tightly regulated, but this balance can be disrupted in certain conditions, leading to iron overload. nih.govwikipedia.org Chronic blood transfusions, a necessary treatment for conditions like β-thalassemia and sickle cell disease, are a major cause of secondary iron overload. nih.govnih.gov Each unit of transfused blood contains a significant amount of iron that the body cannot eliminate. nih.gov This excess iron accumulates in various organs, including the liver, heart, and endocrine glands. nih.govwikipedia.org When the body's capacity to store iron safely is exceeded, free iron can participate in the Fenton reaction, leading to the generation of damaging reactive oxygen species (ROS). nih.govresearchgate.net This oxidative stress can cause significant tissue damage and organ dysfunction, leading to increased morbidity and mortality if left untreated. nih.govresearchgate.net
Chelation theory describes the process by which a ligand, or chelating agent, binds to a central metal ion to form a stable, water-soluble complex called a chelate. wikipedia.orgwisdomlib.org This process of sequestration effectively removes the metal ion from its ability to participate in harmful chemical reactions. wikipedia.org The stability of the chelate complex is a crucial factor in the effectiveness of a chelating agent. wisdomlib.org
Deferasirox is a tridentate ligand, meaning that two molecules of deferasirox are required to bind to a single ferric iron (Fe3+) atom, forming a stable 2:1 complex. nih.govdrugbank.com This complex has a high affinity and specificity for Fe3+. nih.gov The resulting deferasirox-iron complex is then eliminated from the body, primarily through fecal excretion. smolecule.com By binding to and facilitating the removal of excess iron, deferasirox reduces the levels of toxic labile plasma iron and mitigates the damaging effects of iron overload. nih.govresearchgate.net The process of metal sequestration can also occur intracellularly, where chelators can bind to excess metals within the cytoplasm, preventing them from causing cellular damage. mdpi.comfrontiersin.orgfrontiersin.org
Interactive Data Table: Properties of Deferasirox
| Property | Value/Description | Reference(s) |
| Molecular Formula | C21H15N3O4 | smolecule.com |
| Molar Mass | ~373.36 g/mol | smolecule.com |
| Chelation Ratio | 2 molecules of deferasirox to 1 atom of Fe3+ | nih.govdrugbank.com |
| Mechanism of Action | Binds to ferric iron (Fe3+) to form a stable complex that is excreted. | drugbank.com |
| Primary Route of Excretion | Feces | smolecule.com |
| Binding Affinity | High and specific for Fe3+ | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQALTGEPFNCIY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FeN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856160 | |
| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554435-83-5 | |
| Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Coordination Chemistry of Deferasirox Fe3+ Complex
Deferasirox (B549329) Ligand Architecture
Identification of the N-substituted bis-hydroxyphenyl-triazole Core Structure
Deferasirox, chemically known as 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is built upon a distinctive N-substituted bis-hydroxyphenyl-triazole core. nih.govebi.ac.ukebi.ac.uk This central framework consists of a 1,2,4-triazole (B32235) ring substituted with two 2-hydroxyphenyl groups at the 3 and 5 positions and a 4-carboxyphenyl group at the 1-position. nih.govebi.ac.uk The aromatic rings within this structure contribute to the molecule's lipophilicity, which allows for oral activity and access to intracellular iron. This fundamental structure is pivotal to its function as an iron chelator.
Characterization of Tridentate Ligand Properties
Deferasirox functions as a tridentate ligand, meaning it uses three donor atoms to bind to a single metal ion. droracle.airesearchgate.netresearchgate.net The binding to the ferric iron (Fe3+) occurs through two oxygen atoms from the phenolic hydroxyl groups and one nitrogen atom from the triazole ring. researchgate.netsmolecule.com This arrangement allows a single deferasirox molecule to occupy three of the six coordination sites of the Fe3+ ion. researchgate.net The specific spatial arrangement of these donor atoms is a key determinant of its high affinity and selectivity for ferric iron.
Ferric Iron (Fe3+) Binding Affinity and Selectivity
High Affinity Binding to Fe3+
Deferasirox exhibits a remarkably high binding affinity for ferric iron (Fe3+). nih.govdroracle.aidrugbank.com This strong interaction leads to the formation of a stable chelate complex. The thermodynamic stability of this complex is exceptionally high, which is crucial for its ability to effectively sequester iron from the body. nih.gov The stability of the Fe3+-deferasirox complex has been quantified through various studies, highlighting its potent iron-binding capacity. smolecule.com
| Complex Form | log β (25°C) | Methodology |
|---|---|---|
| [Fe(Hdeferasirox)₂]⁺ | 21.08 | Spectrophotometric EDTA competition |
| [Fe(deferasirox)₂]⁻ | 20.45 | Potentiometric titration |
Stoichiometry of Deferasirox-Fe3+ Complex Formation (2:1 Ratio)
The chelation of Fe3+ by deferasirox results in the formation of a stable complex with a 2:1 ligand-to-metal ratio. nih.govdroracle.airesearchgate.netdrugbank.com This means that two molecules of deferasirox coordinate with a single ferric iron atom. drugbank.com This stoichiometry satisfies the preferred six-coordinate octahedral geometry of the Fe3+ ion, with each of the two tridentate deferasirox molecules occupying three coordination sites. smolecule.com This 2:1 complex is the predominant species formed under physiological conditions.
Relative Affinity for Other Biologically Relevant Metal Ions (e.g., Zn2+, Cu2+, Al3+, Ga3+)
A critical feature of deferasirox is its high selectivity for Fe3+ over other biologically important metal ions. drugbank.com It demonstrates a significantly lower affinity for divalent cations such as zinc (Zn2+) and copper (Cu2+). drugbank.com This selectivity is vital to minimize the disruption of the homeostasis of these essential trace metals. While the affinity for Zn2+ and Cu2+ is very low, some variable decreases in their serum concentrations have been noted. nih.govdrugbank.com Theoretical and experimental studies have also investigated its potential to chelate other trivalent cations like aluminum (Al3+) and gallium (Ga3+). Theoretical studies suggest that deferasirox has a tendency to chelate aluminum more readily than gallium. The complex with Cu2+ has been noted to have a 1:1 stoichiometry.
| Metal Ion | Relative Affinity | Stoichiometry of Complex |
|---|---|---|
| Fe3+ | Very High | 2:1 |
| Zn2+ | Very Low | - |
| Cu2+ | Very Low | 1:1 |
| Al3+ | Moderate | - |
| Ga3+ | Lower than Al3+ | - |
Chelate Ring Formation and Complex Stability
The interaction between Deferasirox and Fe3+ results in the formation of a highly stable coordination complex, a process governed by specific geometric and thermodynamic principles.
Geometric Considerations for Tridentate Coordination
Deferasirox acts as a tridentate ligand, meaning it uses three donor atoms to bind to a single metal ion. Its structure, 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is pivotal to this function. The chelation of Fe3+ involves two molecules of Deferasirox coordinating with one iron atom, forming a 2:1 complex. nih.govresearchgate.netmdpi.com This stoichiometry satisfies the preferred six-coordinate octahedral geometry of the Fe3+ ion. The binding occurs through the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each Deferasirox molecule. This specific arrangement leads to the formation of stable five-membered chelate rings, which significantly contributes to the high affinity for Fe3+.
Thermodynamic Stability of the Deferasirox-Fe3+ Complex
The effectiveness of a chelating agent is critically dependent on the thermodynamic stability of the metal complex it forms. The Deferasirox-Fe3+ complex is distinguished by its exceptionally high thermodynamic stability. nih.gov This high stability ensures that iron remains bound to the chelator under physiological conditions. The stability of the complex is quantified by its formation constant (logβ), with reported values for the 2:1 Deferasirox-Fe3+ complex being notably high, in the range of 36.9 to 38.6. nih.gov This high affinity is attributed to the hard-soft acid-base principle, where the "hard" Fe3+ cation preferentially binds to the "hard" oxygen and nitrogen donor atoms of the Deferasirox ligand.
Table 1: Thermodynamic Stability of Deferasirox-Metal Complexes
| Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (logβ) |
|---|---|---|
| Fe3+ | 2:1 | 36.9 - 38.6 nih.gov |
| Cu2+ | 1:1 nih.govmdpi.com | Lower affinity than Fe3+ nih.govmdpi.com |
| Zn2+ | 1:1 | Lower affinity than Fe3+ |
Kinetic Aspects of Iron Binding and Release
Beyond thermodynamic stability, the kinetic inertness of the complex is also a crucial factor. The dissociation of the Fe(III)-Deferasirox complex is a key kinetic parameter. One study estimated the solvolytic dissociation rate constant (k_d) for the Fe(III)-Deferasirox complex to be (2.7 ± 0.3) × 10⁻⁴ s⁻¹ at 298 K and pH 7.4. nih.govelsevierpure.com This corresponds to a half-life of 43.3 minutes. nih.govelsevierpure.com While this half-life is shorter than the blood half-life of Deferasirox itself (8-16 hours), maintaining a sufficient concentration of the chelator in the blood is important to prevent the dissociation of the complex and the release of iron. nih.govelsevierpure.com In contrast, the complexes with Zn(II) and Cu(II) were found to be too labile to estimate their dissociation rates, underscoring the kinetic selectivity of Deferasirox for iron. nih.govelsevierpure.com
Table 2: Kinetic Data for Deferasirox-Metal Complexes
| Metal Complex | Dissociation Rate Constant (k_d) (s⁻¹) at 298 K, pH 7.4 | Half-life (t₁/₂) |
|---|---|---|
| Fe(III)-Deferasirox | (2.7 ± 0.3) × 10⁻⁴ nih.govelsevierpure.com | 43.3 minutes nih.govelsevierpure.com |
| Zn(II)-Deferasirox | Too labile to estimate nih.govelsevierpure.com | - |
| Cu(II)-Deferasirox | Too labile to estimate nih.govelsevierpure.com | - |
Structural Analysis of Deferasirox-Metal Complexes
A variety of spectroscopic and computational methods have been employed to characterize the structure of the Deferasirox-Fe3+ complex and its interactions.
Spectroscopic Characterization (e.g., UV-Vis, NMR, Mass Spectrometry)
UV-Visible Spectroscopy: UV-Vis spectroscopy is a valuable tool for monitoring the formation of the Deferasirox-Fe3+ complex. The formation of the complex results in a distinct absorption spectrum. For instance, the [Fe(deferasirox)₂]³⁻ complex exhibits characteristic ligand-to-metal charge transfer (LMCT) bands with absorption maxima at approximately 420 nm and 477 nm. nih.gov In contrast, the uncomplexed Deferasirox has a UV maximum at around 284 nm in an acidic environment. nih.gov
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the Deferasirox ligand and its changes upon complexation with a metal ion. 1H NMR studies have been used to investigate the stability of metal complexes of Deferasirox in solution. nih.govacs.org For example, 1H NMR has been used to show that the [Ti(deferasirox)₂]²⁻ complex remains stable in the presence of biomolecules that can bind Ti(IV). nih.govacs.org
Mass Spectrometry: Mass spectrometry (MS) is used to confirm the stoichiometry of the Deferasirox-metal complexes. For the Deferasirox-iron complex, mass spectrometry data supports the formation of a 2:1 ligand-to-metal ratio. nih.gov In liquid chromatography-mass spectrometry (LC-MS) analysis, the precursor-to-product ion transition of m/z 374.2 → 108.1 is monitored for Deferasirox. nih.gov
Table 3: Spectroscopic Data for Deferasirox and its Fe3+ Complex
| Technique | Species | Key Observations |
|---|---|---|
| UV-Vis Spectroscopy | Deferasirox | λmax ≈ 284 nm (acidic) nih.gov |
| UV-Vis Spectroscopy | [Fe(deferasirox)₂]³⁻ | λmax ≈ 420 nm and 477 nm nih.gov |
| Mass Spectrometry | Deferasirox | Precursor ion m/z 374.2 nih.gov |
Computational Chemistry and Molecular Modeling of Chelation
Computational chemistry and molecular modeling have provided significant insights into the electronic structure and bonding of the Deferasirox-iron complexes. nih.gov Density functional theory (DFT) calculations have been employed to investigate the optimized structures of these complexes. nih.govresearchgate.net These theoretical studies have confirmed the high affinity of Deferasirox for Fe(III) and have shown that the bond between the metal ion and the donor atoms of the ligand is covalent in nature. researchgate.net Such studies also help in understanding the nature of the complex bond character and electronic transitions within the complexes. nih.govresearchgate.net The results from these computational models indicate that the higher affinity for Fe(III) is not solely a function of bond length but also the degree of covalent bonding between the iron and the oxygen and nitrogen donor atoms. nih.gov
Mechanism of Iron Mobilization and Excretion by Deferasirox
Interaction with Non-Transferrin-Bound Iron (NTBI) and Labile Plasma Iron (LPI) Pools
In conditions of iron overload, the iron-carrying capacity of transferrin in the blood becomes saturated, leading to the appearance of non-transferrin-bound iron (NTBI). bioiron.orgnih.gov A component of NTBI is labile plasma iron (LPI), a particularly toxic and redox-active form of iron that can freely circulate and cause cellular damage. patsnap.comscispace.com Deferasirox (B549329) specifically targets these harmful iron species. patsnap.com
By effectively chelating NTBI and LPI, deferasirox reduces their capacity to catalyze the formation of damaging free radicals, thereby mitigating the risk of organ damage associated with chronic iron overload. patsnap.com The continuous presence of deferasirox in the plasma, due to its long half-life of 8 to 16 hours, allows for around-the-clock scavenging of these labile iron forms. ashpublications.orgopenaccessjournals.com Studies have shown that deferasirox significantly reduces LPI levels, which is crucial for preventing unregulated iron uptake by tissues and subsequent end-organ damage. nih.gov In heavily iron-overloaded patients, baseline LPI levels were significantly decreased shortly after the first dose of deferasirox. nih.gov
Intracellular Iron Chelation Dynamics
The effectiveness of an iron chelator is not only determined by its ability to bind iron in the plasma but also by its capacity to access and remove iron from within cells.
Deferasirox has demonstrated the ability to readily enter cells and access intracellular iron pools. ashpublications.orgnih.gov This includes the labile iron pool (LIP), which is a transient, chelatable, and redox-active pool of iron within the cytosol that is not bound to proteins like ferritin. frontiersin.orgphysiology.org The LIP is considered a key player in iron-mediated oxidative stress. physiology.org
Fluorescence-based studies in living cells have shown that deferasirox can efficiently chelate labile iron in various cellular compartments, including the cytosol and mitochondria. nih.govfrontiersin.org Mitochondria are particularly vulnerable to iron-induced oxidative damage, making the ability of a chelator to access this organelle critical. mdpi.com The lipophilic nature of deferasirox facilitates its passage across cellular and mitochondrial membranes, allowing it to scavenge iron at these crucial sites. wikipedia.orgnih.gov
Clinical and preclinical studies have confirmed that deferasirox can effectively mobilize and remove iron from vital organs that are prone to iron accumulation, such as the liver and heart. nih.govnih.gov
Hepatocytes (Liver Cells): The liver is a primary site of iron storage and is therefore susceptible to iron overload. Deferasirox has been shown to be highly effective in reducing liver iron concentration (LIC). openaccessjournals.comnih.gov It accesses hepatocytes and chelates the stored iron, which is then excreted. haematologica.orgkcl.ac.uk
Cardiomyocytes (Heart Muscle Cells): Cardiac complications are a major cause of mortality in iron-overloaded patients. Deferasirox has been found to readily enter cardiomyocytes, bind intracellular iron, and prevent the generation of reactive oxygen species. nih.govkcl.ac.uk Studies in animal models and cell cultures have demonstrated its ability to remove stored iron from cardiac tissue. nih.govkcl.ac.uk This is a significant advantage, as the heart is particularly sensitive to the toxic effects of labile iron. nih.gov
Formation and Excretion Pathway of the Deferasirox-Fe3+ Complex
The final stage of the chelation process involves the formation of a stable complex and its efficient removal from the body.
Deferasirox is a tridentate ligand, meaning that two molecules of deferasirox bind to one atom of ferric iron (Fe3+) to form a stable 2:1 complex. patsnap.comdrugbank.com This binding has a very high affinity, ensuring effective chelation. smolecule.comdrugbank.com The resulting deferasirox-Fe3+ complex is a stable entity. patsnap.comsmolecule.com While deferasirox itself is highly lipophilic (fat-soluble), its metabolism in the liver, primarily through glucuronidation, converts it and its iron complex into more water-soluble forms, facilitating their excretion. nih.govdrugbank.comnih.gov
The primary route of elimination for the deferasirox-iron complex is through the feces. smolecule.comwikipedia.orghaematologica.orgdrugbank.com After its formation and metabolic processing in the liver, the complex is excreted into the bile, which then enters the gastrointestinal tract and is eliminated in the stool. nih.govdrugbank.comnih.gov Approximately 84% of the administered dose of deferasirox and its metabolites are excreted via the feces, with minimal renal (kidney) excretion (about 8%). wikipedia.orgdrugbank.com This fecal excretion pathway is a key characteristic of deferasirox's mechanism of action. haematologica.org
Minor Renal Excretion Contribution
The kidneys play a secondary role in the excretion of deferasirox and its metabolites. fda.govtouchoncology.com Studies have consistently shown that renal excretion accounts for a minimal percentage of the administered dose.
Research Findings:
Pharmacokinetic studies have determined that approximately 8% of an administered dose of deferasirox is excreted through the kidneys. europa.eufda.govdrugbank.com This renal excretion primarily consists of deferasirox metabolites, with a smaller amount of unchanged deferasirox. touchoncology.comnih.gov
The main metabolic pathway for deferasirox is glucuronidation, which occurs in the liver. fda.goveuropa.eu The resulting glucuronide metabolites are then partly excreted by the kidneys. nih.gov
A study investigating the metabolism of [14C]deferasirox in patients with β-thalassemia found that renal excretion accounted for 8% of the dose, mainly as the M6 glucuronide metabolite. nih.gov
The primary route of elimination for the deferasirox-iron complex is biliary excretion into the feces. fda.govhaematologica.orgashpublications.org This accounts for the vast majority (approximately 84%) of the drug's elimination. fda.govtouchoncology.comnih.gov
Data on Excretion Pathways of Deferasirox
| Excretion Pathway | Percentage of Dose Eliminated | Primary Components Excreted | Source |
| Fecal | ~84% | Deferasirox, Deferasirox-iron complex, Glucuronide metabolites | fda.govtouchoncology.comnih.gov |
| Renal | ~8% | Deferasirox metabolites (mainly glucuronides) | europa.eufda.govdrugbank.com |
It is important to note that while the renal contribution to excretion is minor, monitoring of renal function is still a component of managing therapy with deferasirox due to potential renal-related side effects. medicines.org.ukcyprusjmedsci.com However, the excretion of the chelated iron itself is predominantly a fecal process. fda.govhaematologica.org
Synthetic Methodologies and Derivative Chemistry of Deferasirox
Synthetic Pathways for Deferasirox (B549329) Active Substance Production
Multi-step Chemical Synthesis
The synthesis of deferasirox, chemically known as 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a well-documented multi-stage process. europa.eu Regulatory filings describe it as a two or three-step synthesis. europa.eugeneesmiddeleninformatiebank.nl A common and established pathway involves two primary stages. google.com
The initial step is the creation of a key intermediate, 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one. This is typically achieved through the reaction of salicylic (B10762653) acid and salicylamide (B354443). google.compsu.edu In this procedure, the salicylic acid is first converted in situ to its more reactive form, salicyloyl chloride, by using a chlorinating agent like thionyl chloride. google.comwikipedia.org This condensation reaction is often conducted in a solvent such as o-xylene (B151617) or toluene, with a catalyst like pyridine, under reflux conditions. google.comtandfonline.com
Table 1: Key Reactants and Intermediates in Deferasirox Synthesis
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| Salicylic acid | Starting Material | google.comjddtonline.info |
| Salicylamide | Starting Material | google.comjddtonline.info |
| Thionyl chloride | Chlorinating Agent | google.comwikipedia.org |
| 4-Hydrazinobenzoic acid | Starting Material / Key Reactant | wikipedia.orggoogle.com |
| 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | Key Intermediate | wikipedia.orgtandfonline.com |
Process Optimization and Efficiency Enhancements
Significant research has been directed towards optimizing the synthesis of deferasirox to improve yield, reduce reaction times, and enhance industrial feasibility. google.comgoogle.com One patented improvement involves conducting the final condensation step in the presence of a dehydrating agent, such as potassium hydrogen sulfate (B86663) or sodium hydrogen sulfate, which can be performed in a suitable solvent, optionally with water present. google.com
Microwave-assisted synthesis has emerged as a modern technique for accelerating chemical reactions. researchgate.net Pilot studies have indicated that microwave technology can reduce the reaction time for deferasirox synthesis by as much as 40%. This method has also been successfully applied to the synthesis of deuterium-labelled isotopomers of deferasirox. researchgate.net Further efficiencies are gained in industrial settings through the validation of batch consistency and the implementation of environmental controls like the recovery and reuse of waste solvents.
Identification and Characterization of Related Substances and Impurities
The quality and safety of an API are directly linked to the control of impurities. tandfonline.com For deferasirox, stringent controls are in place, with identification and qualification thresholds for impurities set as low as 0.05% due to its high maximum daily dose. europa.eupsu.edu
Detection and Origin of Synthesis-Related Impurities
During the process development and routine manufacturing of deferasirox, several process-related impurities and degradation products have been detected and characterized. tandfonline.comtandfonline.comresearchgate.net The origins of these impurities are often linked to the starting materials, intermediates, or reaction conditions.
Ester Impurities : Deferasirox methyl ester and deferasirox ethyl ester can form if methanol (B129727) or ethanol (B145695) are used as solvents during the final synthesis step, particularly under acidic conditions. psu.edutandfonline.cominnovareacademics.in These impurities can comprise up to 0.30% of the final reaction mixture before purification. tandfonline.com
Isomeric Impurities : The presence of 2-hydrazinobenzoic acid as an impurity in the 4-hydrazinobenzoic acid starting material can lead to the formation of a positional isomer, 2-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, also known as deferasirox-2-isomer or Imp-1. tandfonline.comresearchgate.netnih.gov Other isomers, such as the 1,3-isomer, have also been identified. google.com
Starting Material Impurities : Unreacted starting materials, such as salicylic acid and salicylamide, can persist as impurities in the final product. jddtonline.info
Intermediate-Related Impurities : Other identified impurities include the deferasirox salicylyl derivative and bis(salicyl)imide. tandfonline.comtandfonline.com
Table 2: Common Synthesis-Related Impurities of Deferasirox
| Impurity Name | Origin | Reference |
|---|---|---|
| Deferasirox Methyl Ester | Reaction with methanol solvent | psu.edutandfonline.com |
| Deferasirox Ethyl Ester | Reaction with ethanol solvent | psu.edutandfonline.com |
| Deferasirox-2-Isomer | Contaminant in 4-hydrazinobenzoic acid | tandfonline.comresearchgate.net |
| 4-Hydrazinobenzoic Acid | Unreacted starting material | quickcompany.in |
| Bis(salicyl)imide | By-product of the reaction | psu.edutandfonline.com |
| Salicylic Acid | Unreacted starting material | jddtonline.info |
Strategies for Impurity Profiling and Control
A comprehensive strategy is employed to profile and control impurities in deferasirox, adhering to International Conference on Harmonisation (ICH) guidelines. europa.eutandfonline.comjclmm.com The characterization of the API and its impurities is confirmed using a variety of analytical and spectral techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry. europa.eu
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for detecting, separating, and quantifying related substances. jddtonline.inforesearchgate.net Isocratic and gradient HPLC methods with UV detection are commonly used. europa.euresearchgate.net For the structural elucidation of unknown impurities, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are utilized. tandfonline.comresearchgate.netnih.gov
A critical aspect of impurity control for deferasirox is the management of potentially genotoxic impurities (PGIs). europa.eu 4-Hydrazinobenzoic acid, a key starting material, is identified as a PGI due to its structural alerts. quickcompany.in Its presence in the final API is strictly controlled to levels often below 1 ppm. Sensitive and specific RP-HPLC methods have been developed specifically for the trace-level determination of this impurity. quickcompany.inscirp.orgscirp.org Control strategies include rigorous testing of starting materials, implementation of in-process controls, and robust purification procedures for the final API, such as crystallization and treatment with activated charcoal. geneesmiddeleninformatiebank.nljustia.com
Development of Deferasirox Derivatives for Research Applications
The core structure of deferasirox has served as a scaffold for the development of novel derivatives with potential applications in various fields of medical research. These new molecules are designed to modulate the properties of the parent compound for specific therapeutic or diagnostic purposes.
Anti-Cancer Agents : Researchers have synthesized and investigated deferasirox derivatives for their anti-cancer properties. researchgate.netnih.gov A series of thiourea (B124793) derivatives demonstrated significant anticancer potential against human breast cancer (MCF-7) and glioblastoma (U87) cell lines, with activity linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor survival. nih.gov
Anti-Neuroinflammatory Agents : To address neurodegenerative diseases like Alzheimer's, triazolo-thiadiazine hybrids of deferasirox have been synthesized. These derivatives are being explored as multi-target-directed agents aimed at concurrently inhibiting several enzymes implicated in the disease's pathology. nih.gov
Antibacterial Agents : Leveraging the iron-chelating properties of the deferasirox framework, new fluorescent derivatives have been created. These compounds act as "pro-chelators" that can be activated to sequester iron, thereby inhibiting the growth of antibiotic-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The inherent fluorescence of these derivatives also allows for the imaging of the bacteria. chemrxiv.org
Lanthanide Chelators : The deferasirox scaffold has been adapted to create ligands for lanthanide series elements. These derivatives have shown the ability to form stable complexes with trivalent lanthanide cations and have demonstrated high selectivity for certain ions, such as lutetium(III), in competitive environments. osti.gov
Organelle-Targeting Therapeutics : Imidazole-modified deferasirox derivatives have been encapsulated within polymeric micelles. This research explores their potential as traceable, organelle-targeting therapeutics, combining diagnostic and therapeutic functions in a single system. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Deferasirox | |
| Deferasirox Fe3+ chelate | |
| 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | |
| Salicylic acid | |
| Salicylamide | |
| Thionyl chloride | |
| o-Xylene | |
| Toluene | |
| Pyridine | |
| Aluminium chloride | |
| Ethanol | |
| 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |
| 4-Hydrazinobenzoic acid | |
| Potassium hydrogen sulfate | |
| Sodium hydrogen sulfate | |
| Deferasirox methyl ester | |
| Deferasirox ethyl ester | |
| Methanol | |
| 2-Hydrazinobenzoic acid | |
| 2-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | |
| Deferasirox salicylyl derivative | |
| Bis(salicyl)imide | |
| Deferasirox methoxy (B1213986) carbonyl derivative | |
| 5-Methoxy carbonyl salicylamide | |
| Carbonic anhydrase IX | |
| Lutetium(III) | |
| N,N-dimethyl formamide | |
| Dimethyl sulfoxide | |
| Acetonitrile (B52724) | |
| Tetrahydrofuran | |
| Triethylamine | |
| Acetic acid |
Design and Synthesis of Fluorescent Derivatives (e.g., ExPhos, ExSO3H)
The unique photophysical properties of deferasirox derivatives, including aggregation-induced emission (AIE), have spurred the design of novel fluorescent probes. acs.orgresearchgate.net The synthesis of these derivatives generally follows established chemical routes, building upon the core deferasirox structure.
A key strategy involves the condensation of a selected salicylic acid and salicylamide with an aromatic hydrazine, where the choice of these precursors dictates the final substitutions on the deferasirox scaffold. researchgate.net For instance, the synthesis of deferasirox itself can be achieved by reacting 2-(2-Hydroxyphenyl)-benzo-4H- acs.orgCurrent time information in Bangalore, IN.-oxazin-4-one with 4-hydrazino-benzoic acid. google.com
ExPhos: This ratiometric fluorescent pro-chelator was designed to detect the biomarker alkaline phosphatase (ALP). acs.orgchemrxiv.org The synthesis involves the functionalization of the phenol (B47542) units on a deferasirox derivative framework (ExBT) with phosphate (B84403) groups. chemrxiv.org This modification creates a pro-chelator that becomes fluorescently active upon enzymatic cleavage of the phosphate by ALP. acs.orgresearchgate.net
ExSO3H: To improve water solubility and create a colorimetric sensor for ferric iron (Fe³⁺), the deferasirox scaffold was modified by introducing sulfonic acid groups, yielding ExSO3H. researchgate.net This derivative was synthesized on a decagram scale from commercially available reactants. The strategic addition of sulfonic acid groups is a known method to enhance the water solubility of chemosensors and has been reported to reduce the cytotoxicity of small molecules. researchgate.net
Functionalization of the Deferasirox Scaffold for Sensing and Probing
The inherent fluorescence of the deferasirox core makes it an attractive molecular platform for developing sensors that can be used for both detection and therapeutic purposes with minimal synthetic alteration. chemrxiv.org Functionalization allows for the fine-tuning of these properties for specific applications.
The development of ExPhos is a prime example of functionalization for biological sensing. By adding phosphate groups to the phenolic positions of a deferasirox derivative, a "turn-on" fluorescent response to alkaline phosphatase activity was engineered. acs.orgchemrxiv.org This enables the detection of ALP, a biomarker associated with various diseases. acs.orgresearchgate.net
Similarly, the sulfonation of the deferasirox scaffold to create ExSO3H was a strategic functionalization aimed at developing a chemosensor for aqueous environments. researchgate.net This water-soluble derivative acts as a colorimetric chemosensor, permitting the naked-eye detection and spectrophotometric quantification of Fe³⁺ in aqueous samples at an acidic pH (2-5). researchgate.net Interestingly, ExSO3H also exhibits a "turn-on" fluorescent response when interacting with human serum albumin (HSA), which is subsequently quenched by Fe³⁺, offering a dual method for metal cation detection. researchgate.net
Further modifications include the synthesis of thiophene-functionalized deferasirox derivatives, such as ExMT , ExBisT , and ExTrisT . The goal of introducing thiophene (B33073) units was to increase the electronic conjugation within the molecule, thereby altering its photophysical and electronic properties. researchgate.net
| Derivative | Functional Group | Purpose of Functionalization | Target Analyte/Application |
| ExPhos | Phosphate | Create a ratiometric fluorescent pro-chelator | Alkaline Phosphatase (ALP) detection |
| ExSO3H | Sulfonic Acid | Enhance water solubility, create a colorimetric chemosensor | Ferric Iron (Fe³⁺) detection |
| ExMT, ExBisT, ExTrisT | Thiophene | Increase molecular conjugation | Modify photophysical properties |
Modifications for Enhanced Specificity or Novel Interactions
Beyond creating fluorescent probes, modifications to the deferasirox scaffold have been explored to enhance biological activity and introduce novel interaction capabilities. These alterations often focus on changing the polarity and lipophilicity of the molecule.
In one study, simple chemical modifications were shown to improve the biological effects of the deferasirox core structure on intracellular targets, specifically JumonjiC (JmjC) domain-containing histone demethylases. chemrxiv.org By creating less polar, uncharged derivatives, a seven-fold improvement in antiproliferative activity in KYSE-150 cells was observed compared to the parent compound. chemrxiv.org Another derivative featuring lipophilic chloro substituents also demonstrated enhanced potency. chemrxiv.org These findings suggest that modulating the physicochemical properties of the deferasirox scaffold can significantly impact its interaction with intracellular targets. chemrxiv.org
The development of ExSO3H not only enhanced water solubility for Fe³⁺ sensing but also revealed a novel interaction with human serum albumin (HSA), leading to a fluorescent turn-on response. researchgate.net This demonstrates how a single modification can impart multiple new functionalities, expanding the compound's utility as a multifaceted sensing platform.
| Compound | Modification | Observed Effect |
| Deferasirox Derivative 3b/3c | Less polar, uncharged | ~7-fold enhanced antiproliferative activity |
| Deferasirox Derivative 3d | Lipophilic Cl substituents | ~4-fold enhanced antiproliferative activity |
| ExSO3H | Sulfonic acid groups | Enhanced water solubility; novel fluorescent interaction with HSA |
Preclinical and Mechanistic Studies of Deferasirox in in Vitro and Animal Models
Cellular Responses to Deferasirox-Mediated Iron Chelation
The iron chelator Deferasirox (B549329) (as the Fe3+ chelate) has been the subject of numerous preclinical studies to elucidate its effects on cancer cells. These investigations have revealed that its anticancer properties stem from its ability to induce a variety of cellular responses, primarily centered around iron deprivation.
Induction of Apoptosis and Cell Growth Inhibition in Various Cell Lines
Deferasirox has demonstrated a consistent ability to inhibit proliferation and induce programmed cell death, or apoptosis, across a wide range of cancer cell lines. This anti-proliferative effect is often dose-dependent. For instance, in human malignant lymphoma cell lines such as NCI H28:N78, Ramos, and Jiyoye, Deferasirox was shown to have cytotoxic effects and induce early apoptosis. bloodresearch.or.krresearchgate.net Similarly, in pancreatic cancer cell lines like BxPC-3, HPAF-II, and Panc 10.05, Deferasirox inhibited cell proliferation in a dose-dependent manner, with higher concentrations inducing apoptosis. core.ac.uknih.gov Studies on cervical cancer cell lines, HeLa and SiHa, also revealed that Deferasirox decreased cell viability and induced apoptosis. scispace.com Furthermore, in non-small cell lung carcinoma (NSCLC) A549 cells, Deferasirox triggered apoptosis, which was confirmed by an increase in phosphatidylserine (B164497) externalization and caspase 3 activity. mdpi.com The induction of apoptosis is a key mechanism behind the anti-cancer activity of Deferasirox, often involving the activation of intrinsic apoptosis signal pathways. bloodresearch.or.kr
Table 1: Effect of Deferasirox on Apoptosis and Cell Growth in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Supporting Evidence |
| NCI H28:N78, Ramos, Jiyoye | Malignant Lymphoma | Dose-dependent cytotoxicity, induction of early apoptosis. bloodresearch.or.krresearchgate.net | Increased sub-G1 phase, Annexin V staining, cleavage of PARP, caspase 3/7, and caspase 9. bloodresearch.or.kr |
| BxPC-3, HPAF-II, Panc 10.05 | Pancreatic Cancer | Dose-dependent inhibition of proliferation, induction of apoptosis. core.ac.uknih.gov | S phase cell cycle arrest at lower concentrations; increased late apoptotic cells and caspase 3/7 activity at higher concentrations. core.ac.uknih.gov |
| HeLa, SiHa | Cervical Cancer | Decreased cell viability, induction of apoptosis, G0/G1 phase cell cycle arrest. scispace.com | Increased ratio of early and late apoptotic cells. scispace.com |
| A549 | Non-Small Cell Lung Carcinoma (NSCLC) | Induced cytotoxicity and apoptosis, G0/G1 cell cycle arrest. mdpi.com | Increased phosphatidylserine externalization and caspase 3 activity. mdpi.com |
| K562, U937, HL60 | Myeloid Leukemia | Inhibition of proliferation, induction of apoptosis. nih.govnih.gov | Increased caspase-3/7 activity. nih.gov |
| Mantle Cell Lymphoma (MCL) cells | Mantle Cell Lymphoma | Growth inhibition, cell cycle arrest, induction of apoptosis. nih.gov | Induction of reactive oxygen species (ROS) and DNA damage. nih.gov |
Alterations in Mitochondrial Network and Activity
The mitochondrion, a central hub for cellular metabolism and a critical regulator of apoptosis, is significantly impacted by Deferasirox. In acute myeloid leukemia (AML) cell lines, including HL60, NB4, and MOLM-13, treatment with Deferasirox led to a significant alteration and fragmentation of the mitochondrial network. nih.govmdpi.comresearchgate.net This was accompanied by a sharp reduction in mitochondrial activity. nih.gov Specifically, Deferasirox has been shown to cause a loss of mitochondrial membrane potential and induce mitochondrial swelling. nih.govresearchgate.net Further investigations revealed that Deferasirox can downregulate the anti-apoptotic protein BclxL while the levels of the pro-apoptotic protein Bax remain unchanged, leading to a decreased BclxL/Bax ratio, which predisposes cells to apoptosis. researchgate.net In non-small cell lung carcinoma cells, Deferasirox treatment resulted in a significant increase in mitochondrial depolarization. mdpi.com These findings highlight that Deferasirox perturbs mitochondrial function, a key event in its mechanism of inducing cell death. mdpi.com
Table 2: Mitochondrial Alterations Induced by Deferasirox
| Cell Line/Model | Observed Alteration | Consequence |
| HL60, NB4, MOLM-13 (AML) | Fragmentation of mitochondrial network. nih.govmdpi.comresearchgate.net | Severe alteration of mitochondrial network, reduced mitochondrial activity. nih.gov |
| Tubular cells | Loss of mitochondrial membrane potential, downregulation of BclxL. researchgate.net | Decreased BclxL/Bax ratio, predisposing to apoptosis. researchgate.net |
| Kidney (in vivo model) | Mitochondrial swelling without depolarization. nih.gov | Increased inner mitochondrial membrane permeability to protons. nih.gov |
| A549 (NSCLC) | Increased mitochondrial depolarization. mdpi.com | Disruption of mitochondrial membrane, contributing to apoptosis. mdpi.com |
| MDA-MB-231 (Breast Cancer) | Depletion of mitochondrial [Fe-S] cluster- and heme-containing proteins. biorxiv.org | Deprivation of available mitochondrial iron pool. biorxiv.org |
Impact on Key Cellular Signaling Pathways
Deferasirox exerts its effects not only through direct iron chelation but also by modulating critical cellular signaling pathways that govern cell survival, proliferation, and apoptosis.
The tumor suppressor protein p53 and its family members, p63 and p73, play a crucial role in the cellular response to stress. Deferasirox has been found to enhance the transcriptional activity of the p53 family. mdpi.comnih.gov This is achieved, in part, through a significant reduction of Murine Double Minute 2 (MDM2), an E3 ubiquitin-ligase that targets p53 and p73 for degradation. mdpi.comnih.gov The decrease in MDM2 protein levels leads to the stabilization and nuclear accumulation of p53 and p73. mdpi.com In instances where p53 is absent or mutated, p73 can act as a compensatory activator of the same pathways. mdpi.comnih.gov The activation of the p53 pathway by Deferasirox is further evidenced by the upregulation of p53 target genes, such as CDKN1A (encoding p21) and PUMA, in acute myeloid leukemia cell lines and primary patient cells. nih.govunito.it
Table 3: Deferasirox's Impact on the p53 Signaling Pathway
| Target Molecule | Effect of Deferasirox | Downstream Consequence | Cell Line/Model |
| MDM2 | Remarkable reduction in protein levels. mdpi.comnih.gov | Stabilization of p53 and p73. mdpi.com | Leukemic cells. mdpi.comnih.gov |
| p53 and p73 | Increased protein stability and nuclear accumulation. mdpi.com | Enhanced transcriptional activity. mdpi.comnih.gov | Leukemic cells. mdpi.comnih.gov |
| CDKN1A (p21) | Upregulation of gene expression. nih.govunito.it | Contribution to cell cycle arrest. | HL60, NB4, MOLM-13 (AML), MDS/AML primary cells. nih.govunito.it |
| PUMA | Upregulation of gene expression. nih.govunito.it | Promotion of apoptosis. | HL60, NB4, MOLM-13 (AML), MDS/AML primary cells. nih.govunito.it |
| GADD45 | Upregulation of gene expression. nih.gov | Involvement in DNA repair and cell cycle control. | HL60, NB4, MOLM-13 (AML). nih.gov |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Several studies have identified Deferasirox as a potent inhibitor of the NF-κB pathway. bloodresearch.or.krnih.gov In myelodysplastic cells and leukemia cell lines, Deferasirox was shown to inhibit NF-κB activity, an effect not observed with other iron chelators like deferiprone (B1670187) and deferoxamine (B1203445). nih.govresearchgate.net This inhibition is characterized by the cytoplasmic sequestration of the active p65 subunit of NF-κB, rendering it inactive. nih.gov The inhibitory effect of Deferasirox on NF-κB-dependent transcription has been suggested to contribute to the hematopoietic improvements seen in some patients. nih.gov Interestingly, some studies suggest this inhibition occurs independently of the drug's iron chelation and reactive oxygen species scavenging capabilities. nih.gov However, other research indicates that at low doses, Deferasirox may enhance NF-κB activation, suggesting a complex, dose-dependent regulatory mechanism. oncotarget.com
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central kinase that regulates cell growth, proliferation, and metabolism. Preclinical studies have demonstrated that Deferasirox can repress signaling through the mTORC1 pathway in myeloid leukemia cells. oncotarget.commdpi.com This is achieved by enhancing the expression of Regulated in development and DNA damage response 1 (REDD1) and its downstream target, tuberous sclerosis complex 2 (TSC2). oncotarget.commdpi.com The upregulation of REDD1 and TSC2 inhibits the activity of mTORC1. oncotarget.com Consequently, the phosphorylation of downstream targets of mTOR, such as the S6 ribosomal protein, is significantly repressed, leading to an inhibition of leukemia cell proliferation. bloodresearch.or.kr This modulation of the mTORC1 pathway represents another significant mechanism through which Deferasirox exerts its anti-cancer effects.
Regulation of REDD1 and TSC2
Research into the molecular effects of Deferasirox has uncovered its influence on the REDD1/mTOR signaling pathway. In studies involving human myeloid leukemia cell lines, treatment with Deferasirox led to an upregulation of Regulated in development and DNA damage response 1 (REDD1). nih.govnih.gov This increase in REDD1 expression was accompanied by an enhanced expression of its downstream protein, tuberin (B1235387) (TSC2). nih.govnih.gov
The activation of the REDD1/TSC2 pathway by Deferasirox has been shown to subsequently down-regulate the mammalian target of rapamycin (mTOR) pathway. nih.govnih.gov This is evidenced by the observed decrease in the phosphorylation of the S6 ribosomal protein, a known target of mTOR. nih.govnih.gov The link between Deferasirox, REDD1, and mTOR signaling was further solidified by experiments where the use of REDD1 small interfering RNA restored the phosphorylation of S6. nih.govnih.gov These findings suggest that REDD1 acts upstream of TSC2 to modulate the mTOR pathway in response to Deferasirox. nih.govnih.gov This mechanism points to a potential antiproliferative effect of Deferasirox in certain myeloid leukemias, in addition to its primary function as an iron chelator. nih.govnih.gov
Reduction of Oxidative Stress Markers
Deferasirox has demonstrated notable antioxidant properties in various preclinical models. In vitro studies have shown that Deferasirox can significantly inhibit the production of reactive oxygen species (ROS). scispace.com For instance, in human neutrophils, Deferasirox was found to significantly inhibit ROS production induced by fMLP. scispace.com This effect is considered to be dependent not only on the reduction of iron stores but also on the intrinsic ability of Deferasirox to inhibit neutrophil ROS production at clinically relevant plasma concentrations. scispace.comnih.gov
Studies in animal models further support the antioxidative effects of Deferasirox. In ovariectomized rats with iron accumulation, Deferasirox treatment increased serum antioxidant capacity and reduced markers of oxidative stress. researchgate.net Specifically, it led to a rise in Ferric Reducing Antioxidant Power (FRAP) and a decrease in Malondialdehyde (MDA) levels. researchgate.net Similarly, in patients with transfusion dependency, in vivo administration of Deferasirox resulted in a significant reduction in derivatives of reactive oxygen metabolite (dROM) levels, which are indicative of serum hydroperoxide levels. scispace.comnih.gov
Furthermore, research on bone marrow cells from myelodysplastic syndrome (MDS) patients revealed that treatment with Deferasirox led to a reduction in oxidative DNA damage. sci-hub.se In dystrophic muscle cells from mdx mice, a model for Duchenne muscular dystrophy, Deferasirox significantly decreased the production of hydrogen peroxide (H2O2) and the levels of 4-hydroxynonenal (B163490) (4-HNE), a major product of lipid peroxidation. nih.gov
Effects on Telomere Length
Preclinical and clinical observations suggest a potential role for Deferasirox in preserving telomere length, particularly in contexts of high oxidative stress. In a study involving hemodialysis patients with iron overload, treatment with Deferasirox was associated with a significant increase in telomere length. researchgate.netrevistanefrologia.comnih.govunirioja.es This effect was observed alongside a reduction in ferritin levels and markers of oxidative stress, such as thiobarbituric acid reactive substances (TBARS). researchgate.netrevistanefrologia.comnih.govunirioja.es These findings suggest that by mitigating iron-induced oxidative stress, Deferasirox may help prevent telomere shortening. researchgate.net
Iron Burden Reduction in Animal Models
Comparative Studies of Deferasirox with Other Chelators in Iron-Loaded Animal Models
The efficacy of Deferasirox in reducing iron burden has been extensively evaluated in various iron-loaded animal models, often in direct comparison with other established iron chelators like deferoxamine (DFO) and deferiprone. openaccessjournals.comnih.govtandfonline.com In an iron-overloaded rat model, Deferasirox demonstrated significantly greater efficacy in reducing liver iron concentration (LIC) compared to both DFO and deferiprone. openaccessjournals.comnih.govtandfonline.com
In an iron-loaded gerbil model, Deferasirox and deferiprone were found to be equally effective in decreasing cardiac iron levels. nih.govtandfonline.com However, in the same study, Deferasirox was significantly more effective at reducing liver iron levels. nih.govtandfonline.com Another study in an aplastic anemia mouse model complicated with iron overload suggested that while a combination of DFO and Deferasirox accelerated iron chelation, single treatment with DFO might be more beneficial for improving hematopoiesis. dovepress.com
A comparative study in osteodystrophic (ODS) rats, which cannot synthesize ascorbate, highlighted differences in chelation efficiency based on the method of iron loading. ashpublications.org Deferasirox was less efficient in clearing liver iron in animals loaded with iron dextran (B179266) (which primarily loads the reticuloendothelial system) compared to those loaded with TMH ferrocene (B1249389) and carbonyl iron (which results in parenchymal loading). ashpublications.org
Tissue-Specific Iron Mobilization (e.g., Liver, Heart)
Preclinical studies have consistently shown that Deferasirox can effectively mobilize iron from various tissues, most notably the liver and heart. nih.govtandfonline.com In iron-overloaded animal models, Deferasirox has been shown to produce significant reductions in liver iron concentration (LIC). openaccessjournals.comnih.govtandfonline.com
The ability of Deferasirox to remove iron from cardiac tissue is of particular importance, as cardiac failure is a major cause of mortality in patients with transfusional iron overload. nih.govtandfonline.com Early evidence from cultured rat heart cells demonstrated that Deferasirox could directly remove iron from iron-loaded myocardial cells. openaccessjournals.com Subsequent studies in an iron-loaded gerbil model confirmed that Deferasirox effectively reduces cardiac iron content. nih.govresearchgate.net In this model, Deferasirox reduced cardiac iron by 20.5% and was equally as effective as deferiprone in this regard. nih.gov However, Deferasirox was found to remove more hepatic iron for a given cardiac iron burden compared to deferiprone. nih.gov
Histological analysis in ODS rats treated with Deferasirox showed that most of the residual iron in the liver was located primarily in reticuloendothelial stores, indicating effective mobilization from parenchymal cells. ashpublications.org
Assessment of Iron Excretion Efficiency in Animal Models
The efficiency of Deferasirox in promoting iron excretion has been a key finding in preclinical studies. In an iron-overloaded rat model, the chelation efficiency of Deferasirox, defined as the ratio of iron excreted to the theoretical amount of iron that can be bound by the given dose, was found to be high. openaccessjournals.comnih.govtandfonline.com At doses of 50 and 100 mg/kg, the efficiency was 18%. openaccessjournals.comnih.govtandfonline.com This was significantly higher than the efficiency of subcutaneously administered DFO (3-4%) and deferiprone (approximately 2%). openaccessjournals.comnih.govtandfonline.com The iron complex formed with Deferasirox is relatively inert and is primarily excreted in the feces, preventing redistribution of the chelated iron. openaccessjournals.comnih.govtandfonline.com
The rate of spontaneous iron loss and the response to chelation can be influenced by the nature of the iron overload. In ODS rats, animals with parenchymal iron loading from TMH showed a more vigorous response to Deferasirox chelation (6.3% per week) compared to those with reticuloendothelial iron loading from iron dextran (1.5% per week). ashpublications.org
Investigation of Deferasirox in Disease-Specific Animal Models (Mechanistic Focus)
Effects on Iron Accumulation and Pathological Processes in Neurodegenerative Models (e.g., Alzheimer's, Tauopathy)
The accumulation of iron in the brain has been implicated in the pathology of neurodegenerative disorders like Alzheimer's disease and other tauopathies. mdpi.comnih.gov Iron can contribute to the aggregation of hyperphosphorylated tau protein, a key component of neurofibrillary tangles (NFTs), and is often found colocalized with senile plaques and NFTs in Alzheimer's brains. nih.govfrontiersin.org The oral iron chelator Deferasirox has been investigated in transgenic animal models of these diseases to explore its therapeutic potential.
In a study involving transgenic mouse models, including those overexpressing mutant human amyloid precursor protein (APP), mutant human tau protein, and both, Deferasirox was administered to assess its impact on disease-related pathologies. mdpi.comnih.govresearchgate.net The models used were Tg2576 (overexpressing mutant human APP), JNPL3 (overexpressing mutant human tau), and APP/Tau mice (overexpressing both). mdpi.comnih.govresearchgate.net While the treatment did not lead to improvements in memory or motor function as measured by contextual fear conditioning and rotarod tests, respectively, it did show a tendency to decrease levels of hyperphosphorylated tau. mdpi.comnih.govnih.govresearchgate.net This effect was observed through immunohistochemistry and immunoblotting techniques. mdpi.comnih.gov
The potential mechanisms by which Deferasirox may reduce hyperphosphorylated tau include the chelation of iron, which is known to promote tau aggregation, or a direct interaction with the tau protein itself, thereby inhibiting its aggregation. mdpi.comnih.govresearchgate.net It has been suggested that Fe3+ can bind to tau, increasing its aggregation. researchgate.net The reduction of iron levels by Deferasirox could disrupt this process. mdpi.com Another hypothesis is that Deferasirox might directly bind to tau, preventing its aggregation independent of its iron-chelating activity. mdpi.comresearchgate.net
It is worth noting that while Deferasirox treatment did not rescue cognitive or motor deficits in these specific preclinical models under the studied conditions, the observed trend in reducing a key pathological marker suggests a potential disease-modifying effect that warrants further investigation. mdpi.comresearchgate.net
Table 1: Summary of Deferasirox Effects in Neurodegenerative Animal Models
| Animal Model | Key Feature | Deferasirox Treatment Effect on Cognition/Motor Function | Deferasirox Treatment Effect on Tau Pathology | Proposed Mechanism(s) |
|---|---|---|---|---|
| Tg2576 | Overexpresses mutant human APP | No significant effect observed. mdpi.comnih.gov | Not the primary focus of this model. | Not applicable. |
| JNPL3 (Tau/Tau) | Overexpresses mutant human tau | No significant effect observed. mdpi.comnih.gov | Trend towards decreased hyperphosphorylated tau. mdpi.comnih.gov | Iron chelation, direct binding to tau. mdpi.comnih.gov |
| APP/Tau | Overexpresses both mutant APP and tau | No significant effect observed. mdpi.comnih.gov | Trend towards decreased hyperphosphorylated tau. mdpi.comnih.gov | Iron chelation, direct binding to tau. mdpi.comnih.gov |
Anti-Leukemic Mechanisms in Myelodysplastic Syndromes and Acute Myeloid Leukemia Models
Deferasirox has demonstrated anti-leukemic properties in preclinical models of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). nih.govmdpi.com Iron is essential for the proliferation of cancer cells, and its depletion can inhibit their growth. nih.gov
In vitro studies using various leukemia cell lines, including HL-60, NB4, and MOLM-13, have shown that Deferasirox inhibits cell growth in a dose-dependent manner. nih.govresearchgate.net This anti-proliferative effect is associated with the induction of apoptosis. nih.govnih.gov Mechanistically, Deferasirox treatment has been shown to lead to a significant alteration of the mitochondrial network and a reduction in mitochondrial activity. nih.gov
Furthermore, Deferasirox has been found to influence key signaling pathways involved in cell survival and apoptosis. It can reduce the levels of Murine Double Minute 2 (MDM2), a protein that regulates the stability of the tumor suppressor protein p53 and its family member p73. nih.gov This reduction in MDM2 leads to an enhancement of p53 transcriptional activity, even in the absence of functional p53, through the action of p73. nih.gov The activation of p53 targets, such as CDKN1A and PUMA, has been observed following Deferasirox treatment. nih.gov
Another proposed mechanism for the anti-leukemic effect of Deferasirox is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. haematologica.org In myelodysplastic cells, Deferasirox has been shown to be a potent inhibitor of NF-κB, an effect that appears to be independent of its iron-chelating and reactive oxygen species scavenging activities. haematologica.org Inhibition of NF-κB can sensitize cancer cells to the effects of chemotherapeutic agents. haematologica.org
In vivo studies using murine leukemia models have corroborated the anti-leukemic effects of Deferasirox, showing a survival benefit and a reduction in tumor size, regardless of the iron status of the animals. nih.govmedchemexpress.com
Table 2: Anti-Leukemic Effects of Deferasirox in In Vitro Models
| Cell Line | Cancer Type | Effect of Deferasirox | Key Mechanistic Findings |
|---|---|---|---|
| HL-60, NB4, MOLM-13 | Acute Myeloid Leukemia (AML) | Dose-dependent inhibition of proliferation, induction of apoptosis. nih.govresearchgate.net | Alteration of mitochondrial network, reduced mitochondrial activity, decreased MDM2, enhanced p53/p73 activity. nih.gov |
| K562, HL-60 | Leukemia | Decreased NF-κB activity. haematologica.org | Inhibition of NF-κB independent of iron chelation. haematologica.org |
| L1210, A20 | Murine Lymphoid Leukemia | Decreased viability, increased apoptosis. nih.gov | Caspase-dependent apoptosis. nih.gov |
Antiproliferative Effects in Malignant Lymphoma Models
The antiproliferative activity of Deferasirox extends to malignant lymphoma. In vitro studies on human malignant lymphoma cell lines have demonstrated that Deferasirox induces cytotoxic effects and promotes early apoptosis. nih.gov
The proposed mechanism involves the induction of DNA damage, which in turn leads to an increase in the expression of the tumor suppressor protein p53. nih.gov This is followed by the induction of early apoptosis through the Bcl-2 family of proteins, specifically involving an increase in the expression of Bax. nih.gov Western blot analysis has confirmed an increase in the cleavage of caspases 3/7 and caspase 9, key executioners of apoptosis. nih.gov
While the precise mechanism by which Deferasirox causes DNA damage in lymphoma cells is not fully understood, the findings suggest that it could be a promising agent for the treatment of malignant lymphoma. nih.gov Further in vivo studies are needed to validate these in vitro results. nih.gov
Interactions with Non-Iron Metal Ions in Biological Contexts
Chelation of Aluminum (Al3+) and Gallium (Ga3+) in Theoretical and In Vitro Studies
Theoretical and in vitro studies have explored the potential of Deferasirox to chelate metal ions other than iron, such as aluminum (Al3+) and gallium (Ga3+). physchemres.orgphyschemres.org These studies are relevant due to the toxic potential of these metals in biological systems. physchemres.org
Using density functional theory, researchers have investigated the formation of Deferasirox complexes with Al3+ and Ga3+. physchemres.orgphyschemres.org The results indicate that Deferasirox can form stable complexes with both metal ions, with a 2:1 ligand-to-metal ratio. physchemres.orgphyschemres.org Topological analysis has shown that the Deferasirox-aluminum complex is more stable than the Deferasirox-gallium complex. physchemres.orgphyschemres.orgresearchgate.net This is supported by natural charge analysis, which reveals that aluminum has a more positive character than gallium, making it a more favorable target for the electron-donor atoms of Deferasirox. physchemres.orgphyschemres.orgresearchgate.net
Experimental studies in rats have also been conducted to assess the efficacy of Deferasirox in removing aluminum. researchgate.net These studies have shown that Deferasirox can enhance the urinary excretion of aluminum. researchgate.net
Table 3: Theoretical Stability of Deferasirox-Metal Complexes
| Metal Ion | Complex Stability | Rationale |
|---|---|---|
| Aluminum (Al3+) | More stable | Higher positive character of Al3+ leads to more favorable binding with Deferasirox. physchemres.orgphyschemres.orgresearchgate.net |
| Gallium (Ga3+) | Less stable | Lower positive character compared to Al3+. physchemres.orgphyschemres.orgresearchgate.net |
Potential for Cross-Reactivity with Essential Trace Metals
While Deferasirox is highly selective for ferric iron (Fe3+), there is a potential for interaction with other essential trace metals. drugbank.comeuropa.eufda.gov Pharmacological information indicates that although Deferasirox has a very low affinity for zinc and copper, variable decreases in the serum concentrations of these metals have been observed following its administration. drugbank.comeuropa.eufda.govosvepharma.com The clinical significance of these decreases remains uncertain. drugbank.comeuropa.eufda.govosvepharma.com
Analytical Methodologies for Deferasirox and Its Iron Chelate
Spectrophotometric and Potentiometric Methods for Iron Chelation Assessment
Spectrophotometric and potentiometric methods are fundamental in evaluating the iron chelation efficiency of deferasirox (B549329). These techniques provide insights into the stoichiometry and stability of the deferasirox-iron complex.
UV-visible spectrophotometry is a valuable tool for quantitative estimations and for studying the complexation reaction between deferasirox and iron. researchgate.net The formation of the Fe3+ chelate results in a distinct color change, which can be monitored by measuring the absorbance at a specific wavelength. mdpi.com For instance, the complex stoichiometry and electrode reactions of similar iron chelators have been systematically investigated using UV-visible spectrophotometry. researchgate.net Spectrophotometric titrations at different pH values can be used to determine the stability constants of the metal complexes. acs.org
Potentiometric titrations are employed to determine the protonation constants of deferasirox and the stability of its iron complex. nih.govnih.gov By measuring the change in potential as a titrant is added, the pKa values of the acidic and basic groups on the deferasirox molecule can be determined. nih.gov This information is critical for understanding how the chelation process is affected by pH. For example, deferasirox has three protonation constants, with the first two related to the hydroxyl groups and the third to the carboxylic group. nih.gov At a physiological pH of 7.4, it primarily exists in a negatively charged form. nih.gov
Table of Spectrophotometric and Potentiometric Findings
| Parameter | Method | Finding | Reference |
| Deferasirox Protonation Constants | Potentiometry | log K1 = 10.6, log K2 = 9.0, log K3 = 3.7 | nih.gov |
| Iron Complex Stoichiometry | Spectrophotometry | Deferasirox binds iron (Fe3+) in a 2:1 ratio. | sphinxsai.com |
| Ti(deferasirox)2 pKa | Potentiometric Titration | The pKa of the carboxylic acid moieties was determined. | nih.gov |
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are the cornerstone for the quantitative analysis of deferasirox and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and its variations are the most widely used techniques.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
HPLC and RP-HPLC are extensively used for the determination of deferasirox in bulk drug substances and pharmaceutical formulations. sphinxsai.cominnovareacademics.in These methods offer high sensitivity, specificity, and accuracy. sphinxsai.com
Several RP-HPLC methods have been developed and validated according to ICH guidelines for the estimation of deferasirox. sphinxsai.comajpaonline.com A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sphinxsai.comajpaonline.com Detection is commonly performed using a UV detector at a specific wavelength, such as 245 nm, 248 nm, or 250 nm. sphinxsai.comajpaonline.comijpras.com The retention time for deferasirox in these systems is typically short, allowing for rapid analysis. ajpaonline.com
These methods are validated for various parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure their reliability. ijpsjournal.comijpsonline.com For example, one validated RP-HPLC method demonstrated linearity in the concentration range of 10.8 to 162 µg/mL with a high correlation coefficient (>0.999). ajpaonline.com Another study reported a linearity range of 1 to 6 µg/ml. sphinxsai.com
Table of HPLC and RP-HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Inertsil ODS-3V C18, 150mm x 4.6mm, 5µm | ajpaonline.com |
| Column | Hypresil BDS 150 × 4.6mm, 5µm | ijpras.com |
| Mobile Phase | Acetonitrile:Water pH 3.5 (70:30 v/v) | sphinxsai.com |
| Mobile Phase | Acetonitrile:Buffer (0.05% Orthophosphoric Acid) (60:40 v/v) | ajpaonline.com |
| Flow Rate | 1.0 ml/min | sphinxsai.com |
| Flow Rate | 1.5 ml/min | ajpaonline.com |
| Detection Wavelength | 248 nm | sphinxsai.com |
| Detection Wavelength | 250 nm | ajpaonline.com |
| Retention Time | ~3.5 min | acgpubs.org |
| Retention Time | 8.1 min | innovareacademics.in |
| Linearity Range | 1-6 µg/ml | sphinxsai.com |
| Linearity Range | 10.8-162 µg/mL | ajpaonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Quantification
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for quantifying deferasirox and its iron complex in biological matrices like human plasma. nih.govnih.gov This technique is particularly useful for pharmacokinetic studies. nih.govnih.gov
A typical LC-MS/MS method for deferasirox involves protein precipitation from plasma samples, followed by chromatographic separation on a C18 column. nih.govnih.gov The detection is performed using an electrospray ionization (ESI) source in the positive ion multiple reaction monitoring (MRM) mode. nih.gov The precursor-to-product ion transitions for deferasirox are monitored for quantification. nih.gov
One of the challenges in developing an LC-MS/MS method for deferasirox is the potential interference from ferric ions present in plasma, which can form complexes with the drug and lead to lower detected concentrations. nih.gov To overcome this, ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase to chelate the interfering iron ions. nih.gov These methods are validated for linearity, precision, and accuracy, with one method showing good linearity over a concentration range of 0.04-40 μg/mL. nih.govnih.gov
Table of LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
| Sample Preparation | Protein precipitation with acetonitrile | nih.govnih.gov |
| Column | XTerra RP18 | nih.gov |
| Column | ODS-C18 | nih.gov |
| Mobile Phase | Methanol (B129727) and 0.1% formic acid with 0.04 mM EDTA (80:20, v/v) | nih.gov |
| Mobile Phase | Gradient of acetonitrile and 4 mM formate (B1220265) buffer (pH 3.0) with 5% methanol | nih.gov |
| Detection | Electrospray ionization (ESI) in positive ion MRM mode | nih.gov |
| Linearity Range | 0.5-40 µg/mL | nih.gov |
| Linearity Range | 0.04-40 µg/mL | nih.gov |
| Interday Precision | < 8.9% | nih.gov |
| Intraday Precision | < 7.3% | nih.gov |
Advanced Techniques for Structural Characterization
Advanced analytical techniques are employed to elucidate the solid-state structure and electrochemical properties of deferasirox.
X-ray Diffraction (PXRD) for Polymorphic Forms
Powder X-ray diffraction (PXRD) is a critical technique for identifying and characterizing the different polymorphic forms of deferasirox. googleapis.comeuropa.eu Polymorphism refers to the ability of a solid material to exist in more than one crystal structure, which can affect its physical properties. googleapis.com
Several polymorphic forms of deferasirox, designated as Form A, Form B, Form C, Form F, and others, have been identified and characterized by their unique PXRD patterns. google.comquickcompany.in Each form exhibits a distinct set of diffraction peaks at specific 2θ angles. For example, Form A is characterized by peaks at 10.0°, 10.5°, 14.1°, and 16.6° ± 0.2° 2θ. google.com The manufacturing process for deferasirox is often designed to consistently produce a specific polymorphic form, such as the prior art form-A. europa.eu The identification of the polymorphic form is a key part of the drug's specification. europa.eu Single-crystal X-ray diffraction has also been used to determine the detailed crystal structures of deferasirox solvates and co-crystals. rsc.org
Table of Deferasirox Polymorphic Forms and their Characteristic PXRD Peaks (2θ)
| Polymorphic Form | Characteristic Peaks (± 0.2°) | Reference |
| Form A | 10.0°, 10.5°, 14.1°, 16.6°, 23.1°, 25.1°, 25.7°, 26.2° | google.com |
| Form B | 6.5°, 7.4°, 10.8°, 13.4°, 14.8°, 19.2°, 21.7°, 26.1° | google.com |
| Form II | 6.5°, 7.4°, 10.8°, 13.4°, 14.8°, 19.2°, 21.7°, 26.0° | googleapis.com |
| Form III | 12.5°, 15.7° | googleapis.com |
| Form IV | 10.4°, 11.9°, 15.0°, 16.0°, 21.6°, 22.0° | googleapis.com |
| Form C | 9.88°, 10.23°, 10.57°, 11.70°, 12.57°, 14.52°, 15.92° | quickcompany.in |
| Form F | 10.06°, 10.49°, 11.97°, 13.47°, 13.81°, 15.32°, 15.63° | quickcompany.in |
Cyclic Voltammetry for Electrochemical Properties
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of deferasirox and its metal complexes. agya.infoneliti.com This method provides information on the reduction potentials and the electrochemical behavior of the compound. nih.gov
Studies using cyclic voltammetry have investigated the electrochemical performance of deferasirox at modified electrodes, such as glassy carbon electrodes modified with multi-walled carbon nanotubes (MWCNTs). neliti.comsciencescholar.us These studies have determined parameters like the diffusion coefficient and have been used to develop sensitive analytical methods for deferasirox in biological samples. neliti.comtubitak.gov.tr The voltammogram of deferasirox often shows an irreversible process that is diffusion-controlled. neliti.comsciencescholar.us The reduction potentials of metal complexes of deferasirox, such as Ti(deferasirox)2, have been measured at different pH values, providing insight into their stability and potential biological activity. nih.gov
Table of Electrochemical Data for Deferasirox
| Parameter | Method/Condition | Value | Reference |
| Ti(deferasirox)2 Reduction Potential | Cyclic Voltammetry at pH 4.3 | -0.839 V vs NHE | nih.gov |
| Ti(deferasirox)2 Reduction Potential | Cyclic Voltammetry at pH 7.4 | -0.905 V vs NHE | nih.gov |
| Diffusion Coefficient | Cyclic Voltammetry with MWCNTPE | 1.8 x 10⁻⁶ cm²/s | tubitak.gov.tr |
| Diffusion Coefficient | Cyclic Voltammetry with GCE-MWCNTs | 3.154 x 10⁻⁴ cm²/sec | neliti.comsciencescholar.us |
| Detection Limit (LOD) | Cyclic Voltammetry with GCE-MWCNTs | 8.46 x 10⁻¹¹ M | neliti.comsciencescholar.us |
| Quantification Limit (LOQ) | Cyclic Voltammetry with GCE-MWCNTs | 2.82 x 10⁻¹⁰ M | neliti.comsciencescholar.us |
Development of Novel Chemosensors Based on Deferasirox Derivatives
The inherent iron-chelating property of deferasirox, characterized by a high affinity and selectivity for ferric iron (Fe3+), has inspired the development of novel chemosensors for metal ion detection. mdpi.comagya.info Deferasirox itself forms a distinctively colored complex with Fe3+, particularly in organic solvents, hinting at its potential for colorimetric sensing applications. mdpi.com Researchers have leveraged this characteristic by synthesizing deferasirox derivatives, modifying its structure to enhance properties like water solubility and to introduce specific sensing capabilities. mdpi.com These modifications aim to create platforms for the sensitive and selective detection of metal ions, particularly Fe3+, through mechanisms such as color changes or fluorescence responses.
Colorimetric Detection of Fe3+
A significant advancement in colorimetric sensing has been the development of a water-soluble, non-toxic derivative of deferasirox, known as ExSO3H. mdpi.com This compound was created by strategically introducing sulfonic acid groups to the deferasirox structure, a method known to improve water solubility and reduce the cytotoxicity of small molecules. mdpi.com
ExSO3H functions as a highly effective colorimetric chemosensor for the detection and quantification of Fe3+ in aqueous solutions. mdpi.com The interaction between ExSO3H and Fe3+ produces a distinct colorimetric response, allowing for visual detection. This response is particularly effective in acidic conditions (pH 2–5), where the formation of a 1:1 ligand-metal complex is predominant. mdpi.com A key advantage of this chemosensor is its selectivity; it produces a noticeable color change in the presence of Fe3+ but not with other common divalent or trivalent cations. mdpi.com This selectivity makes it a valuable tool for quantifying Fe3+ concentrations in various water samples. mdpi.com
Table 1: Characteristics of ExSO3H as a Colorimetric Fe3+ Chemosensor
| Property | Description | Source |
|---|---|---|
| Analyte | Ferric Iron (Fe3+) | mdpi.com |
| Sensing Mechanism | Colorimetric | mdpi.com |
| Derivative | ExSO3H (sulfonic acid-bearing deferasirox) | mdpi.com |
| Effective pH Range | 2–5 | mdpi.com |
| Selectivity | High for Fe3+ over other di- and trivalent cations | mdpi.com |
| Application | Quantification of Fe3+ in aqueous samples | mdpi.com |
Fluorescent Turn-on/Turn-off Responses for Metal Ion Detection
Beyond colorimetric methods, deferasirox and its derivatives have been employed to create sophisticated fluorescent sensors. These sensors operate on either a "turn-on" mechanism, where fluorescence is initiated or enhanced upon binding the target ion, or a "turn-off" (quenching) mechanism, where fluorescence is diminished or eliminated.
Fluorescent Turn-Off (Quenching) Systems
A multifaceted sensing platform has been demonstrated using the ExSO3H derivative. mdpi.com When ExSO3H interacts with human serum albumin (HSA), it produces a "turn-on" fluorescent response. mdpi.com However, in the presence of Fe3+, this fluorescence is effectively quenched. mdpi.com This phenomenon provides a secondary, fluorescence-based method for detecting Fe3+. The quenching of the ExSO3H-HSA complex's fluorescence is selective for Fe3+, allowing for the monitoring of this specific metal cation. mdpi.com
Another approach involves the use of copper nanoclusters (Cu NCs) coated with poly(allylamine hydrochloride) (PAH). These PAH-Cu NCs are highly fluorescent. nih.gov Deferasirox (DFX) can specifically interact with the copper in these nanoclusters, causing the nanoclusters to aggregate and effectively quenching their fluorescence. nih.gov This "turn-off" system allows for the selective quantification of deferasirox itself, with a linear detection range of 1.0–100.0 µg/mL in plasma. nih.gov
Table 2: Examples of Fluorescent Turn-Off Sensors
| Sensor System | Analyte | Mechanism | Key Findings | Source |
|---|---|---|---|---|
| ExSO3H-HSA Complex | Fe3+ | Fluorescence of the complex is quenched by Fe3+. | Provides a dual-method detection platform (colorimetric and fluorescent) for Fe3+. | mdpi.com |
| PAH-Cu NCs | Deferasirox (DFX) | DFX interacts with copper, causing aggregation and quenching of the nanocluster's fluorescence. | Demonstrates high selectivity for DFX; successfully applied to clinical plasma samples. | nih.gov |
Fluorescent Turn-On Systems
"Turn-on" fluorescent sensors based on deferasirox have also been developed. One novel system uses a zinc-based metal-organic framework (Zn-MOF). researchgate.net This flower-like Zn-MOF structure can induce deferasirox to aggregate on its surface, triggering aggregation-induced emission (AIE) and producing a strong fluorescent signal where there was none before. researchgate.net The principle suggests that the Zn-MOF restricts the molecular vibrations and rotations of deferasirox, preventing non-radiative energy loss and thus "turning on" its luminescence. researchgate.net
A different "turn-on" strategy utilizes a displacement mechanism. A sensor molecule (TTU) that is initially fluorescent can be quenched by forming a complex with Fe3+. researchgate.net When deferasirox (DFX) is subsequently added to this quenched TTU-Fe3+ complex, the deferasirox, having a higher affinity for iron, displaces the Fe3+ from the sensor. This action releases the original TTU sensor, thereby restoring or "turning on" its fluorescence emission intensity. researchgate.net This system effectively functions as a highly selective fluorescent sensor for the detection of deferasirox. researchgate.net
Table 3: Examples of Fluorescent Turn-On Sensors
| Sensor System | Analyte | Mechanism | Key Findings | Source |
|---|---|---|---|---|
| Deferasirox + Zn-MOF | Deferasirox (DFX) | Aggregation-Induced Emission (AIE); Zn-MOF induces DFX to aggregate and luminesce. | Creates a biosensor for DFX detection based on the "turn-on" effect. | researchgate.net |
| TTU-Fe3+ Complex | Deferasirox (DFX) | Displacement Assay; DFX displaces Fe3+ from the quenched complex, restoring the fluorescence of sensor TTU. | Allows for fluorometric detection of DFX with high selectivity. | researchgate.net |
Comparative Academic Studies on Iron Chelation Mechanisms
Deferasirox (B549329) vs. Deferoxamine (B1203445) (DFO)
The fundamental difference between Deferasirox and Deferoxamine lies in their ligand denticity and the resulting iron-binding ratios. Deferasirox is a tridentate chelator, meaning one molecule can bind to three of the six coordination sites of a ferric iron (Fe³⁺) ion. nih.govindianpediatrics.netnih.gov Consequently, two molecules of Deferasirox are required to form a stable, neutral 2:1 complex with a single iron ion. nih.govnih.govdovepress.com
In contrast, Deferoxamine is a hexadentate chelator. nih.govbmj.com This allows a single molecule of Deferoxamine to occupy all six of iron's coordination sites, forming a stable 1:1 complex. nih.govbmj.com This hexadentate nature theoretically provides more stable iron binding compared to chelators that require multiple molecules to fully envelop the iron ion. indianpediatrics.net The iron-DFO complex is charged and does not readily cross cell membranes. nih.gov
| Feature | Deferasirox (Exjade Fe3+ chelate) | Deferoxamine (DFO) |
| Ligand Denticity | Tridentate nih.govindianpediatrics.netnih.gov | Hexadentate nih.govbmj.com |
| Binding Ratio (Chelator:Iron) | 2:1 nih.govnih.govdovepress.com | 1:1 nih.govbmj.com |
| Complex Excretion | Primarily fecal haematologica.org | Urine and bile nih.govhaematologica.org |
| Cell Membrane Permeability | Can access intracellular iron pools nih.govashpublications.org | Does not readily enter cells nih.govashpublications.org |
Preclinical studies in animal models have highlighted differences in the efficiency of iron mobilization from various tissues between Deferasirox and Deferoxamine.
Liver Iron: In iron-overloaded rat models, Deferasirox demonstrated high efficiency in reducing liver iron concentration (LIC), proving to be more effective than Deferoxamine in some studies. openaccessjournals.com
Reticuloendothelial vs. Parenchymal Iron: A study comparing different iron-loading methods in rats found that Deferasirox was highly effective at clearing parenchymal liver iron. ashpublications.org In contrast, its efficiency was lower in animals with iron predominantly loaded in the reticuloendothelial system. ashpublications.org
Cardiac Iron: Studies in gerbils have shown that Deferasirox is effective at removing stored cardiac iron. researchgate.net Some experimental data suggest that both Deferasirox and Deferiprone (B1670187) are more effective than Deferoxamine in reducing cardiac iron.
A key pharmacological difference between Deferasirox and Deferoxamine is their plasma half-life and its effect on chelation coverage and labile plasma iron (LPI).
24-Hour Coverage: Deferasirox has a long plasma half-life of 8 to 16 hours, which allows for once-daily dosing and provides continuous chelation coverage over a 24-hour period. ashpublications.orgopenaccessjournals.comtandfonline.com
LPI Control: This constant presence in the plasma is crucial for scavenging LPI, a toxic form of non-transferrin-bound iron that is implicated in tissue damage. ashpublications.orgdovepress.com Studies have shown that Deferasirox can effectively control LPI levels throughout the day. openaccessjournals.comdovepress.comtouchoncology.com
Intermittent Chelation with DFO: Deferoxamine has a very short plasma half-life (measured in minutes), necessitating prolonged subcutaneous infusions (typically 8-12 hours) to be effective. nih.govashpublications.org This intermittent administration can lead to periods where the body is not protected, allowing LPI levels to rebound between doses. openaccessjournals.comtandfonline.com
Deferasirox vs. Deferiprone
The structural and chelation mode differences between Deferasirox and Deferiprone are significant.
Deferasirox: As a tridentate chelator, it binds iron in a 2:1 ratio. nih.govdovepress.com It is a lipophilic compound, and its iron complex is excreted primarily through the feces. dovepress.comhaematologica.org
Deferiprone: This chelator is bidentate, meaning it has two sites for binding iron. nih.govindianpediatrics.net Therefore, three molecules of Deferiprone are needed to fully bind one iron ion, forming a 3:1 complex. nih.govdovepress.combmj.com The Deferiprone-iron complex is neutral, allowing it to penetrate membranes easily. nih.govbioiron.org This complex is eliminated through the urine. nih.gov
| Feature | Deferasirox (Exjade Fe3+ chelate) | Deferiprone |
| Ligand Denticity | Tridentate nih.govnih.govdovepress.com | Bidentate nih.govindianpediatrics.net |
| Binding Ratio (Chelator:Iron) | 2:1 nih.govnih.govdovepress.com | 3:1 nih.govdovepress.combmj.com |
| Complex Charge | Neutral | Neutral nih.govbioiron.org |
| Primary Excretion Route | Fecal haematologica.org | Urinary nih.gov |
Comparisons in animal and cellular models reveal distinct mechanistic advantages for each chelator.
Tissue Penetration: Both Deferasirox and Deferiprone are noted for their ability to access intracellular iron pools, a key advantage over Deferoxamine, particularly in cardiac myocytes. nih.govashpublications.org
Cardiac and Hepatic Iron Removal: In an iron-overloaded gerbil model, Deferasirox and Deferiprone were found to be equally effective in removing stored cardiac iron. researchgate.net However, in the same study, Deferasirox was more efficient at removing hepatic iron. researchgate.net
Antioxidant Activity: In model systems of oxidative damage, Deferasirox has demonstrated antioxidant properties. mdpi.com However, comparative studies have shown that in certain models, such as the peroxidation of linoleic acid micelles, Deferiprone had a higher antioxidant efficiency than Deferasirox. mdpi.com
Labile Plasma Iron: Similar to Deferoxamine, the shorter half-life of Deferiprone means that LPI levels can rebound between doses, whereas the long half-life of Deferasirox provides more consistent 24-hour control. tandfonline.com
Differential Effects on Cellular Pathways and Oxidative Stress
The chelation of Fe3+ by deferasirox fundamentally alters iron's bioavailability, thereby mitigating the oxidative stress it induces. In conditions of iron overload, excess iron participates in the Fenton reaction, generating highly reactive oxygen species (ROS) that damage cellular components. researchgate.net Deferasirox directly counters this by binding labile iron, rendering it redox-inactive. researchgate.net This action leads to a measurable decrease in markers of oxidative damage. Studies in patients with β-thalassemia and myelodysplastic syndromes have demonstrated that treatment with deferasirox significantly reduces levels of malondialdehyde (MDA), a product of lipid peroxidation, and reactive oxygen species (ROS) in various cell types. researchgate.netsysrevpharm.orgresearchgate.net Concurrently, deferasirox therapy has been shown to increase the levels of crucial antioxidants, such as glutathione (B108866) (GSH) and the total antioxidant capacity (TAC) of the serum. researchgate.netsysrevpharm.orgsysrevpharm.org
Beyond direct ROS reduction, deferasirox influences key cellular signaling pathways. A notable target is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. nih.govresearchgate.net Some research indicates that deferasirox treatment can lead to increased expression and activity of Nrf2. nih.govresearchgate.net This activation, in turn, may upregulate a suite of protective antioxidant enzymes. However, the effect can be complex, as other studies have reported a downregulation of Nrf2 expression in peripheral blood cells after treatment. nih.gov In certain cancer cell lines, deferasirox has been shown to increase ROS production, leading to cell death through a process called ferroptosis, which is also linked to Nrf2 activity. nih.govresearchgate.net This suggests that the effect of deferasirox on the Nrf2 pathway can be context-dependent, varying by cell type and clinical condition. Furthermore, by reducing the labile iron pool, deferasirox can modulate the expression of iron-responsive proteins and has been shown to downregulate genes associated with chemoresistance, such as ABCB1, and upregulate metastasis suppressor genes like NDRG1 in certain cancer cells. mdpi.com
Table 1: Effect of Deferasirox on Oxidative Stress and Antioxidant Markers
| Biomarker | Effect of Deferasirox Therapy | Finding | Source |
|---|---|---|---|
| Malondialdehyde (MDA) | Decrease | Significant reduction in serum MDA levels observed in β-thalassemia patients. | researchgate.netsysrevpharm.org |
| Reactive Oxygen Species (ROS) | Decrease | Significant reduction in ROS levels in red blood cells, polymorphonuclear cells, and platelets in MDS patients. | researchgate.net |
| Glutathione (GSH) | Increase | Significant increase in serum GSH levels after months of treatment. | researchgate.netsysrevpharm.org |
| Total Antioxidant Capacity (TAC) | Increase | Significant increase in TAC levels in β-thalassemia patients on deferasirox. | sysrevpharm.orgsysrevpharm.org |
| Labile Plasma Iron (LPI) | Decrease | Significant decrease in LPI observed in patients with myelodysplastic syndromes. | researchgate.net |
| Thiobarbituric Acid Reactive Substances (TBARS) | Decrease | Significant reduction in serum TBARS in hemodialysis patients after chelation. | revistanefrologia.com |
Theoretical Frameworks for Predicting Chelator-Iron Interactions
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational lens to observe the behavior of the deferasirox-Fe3+ complex over time at an atomic level. These simulations are instrumental in understanding the dynamic aspects of chelation that are not captured by static structural methods. MD can model the conformational changes deferasirox undergoes to optimally coordinate with the Fe3+ ion.
While specific MD simulation studies focusing exclusively on the Exjade-Fe3+ chelate are not extensively detailed in the provided results, the principles of this technique are widely applied in metalloprotein and chelation research. For instance, simulations can clarify the role of solvent molecules, such as water, in the binding process and the stability of the resulting complex. They can also be used to calculate binding free energies, which quantify the affinity of deferasirox for Fe3+ and help explain its high selectivity. By simulating the complex in different biological environments, MD can offer predictions about its stability, transport, and potential interactions with cellular membranes or proteins, complementing experimental findings on its pharmacokinetics. For example, docking studies, a related computational technique, suggest deferasirox binds to the active site of certain enzymes by chelating the catalytic iron ion in a specific orientation. acs.org
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. DFT studies have been pivotal in elucidating the precise nature of the bonding within the Exjade-Fe3+ chelate. nih.gov These calculations can accurately predict the optimized geometry of the complex, including the bond lengths and angles between the deferasirox ligand and the central Fe3+ ion. nih.gov
DFT calculations confirm that deferasirox acts as a tridentate chelator, binding iron via its triazole nitrogen atom and both phenol (B47542) oxygen atoms. acs.org The theory helps to understand the high affinity and selectivity of deferasirox for Fe3+ over other ions. physchemres.org Studies using DFT have calculated thermodynamic properties and equilibrium constants, providing theoretical support for the high stability of the deferasirox-iron complex. researchgate.netresearchgate.net For example, calculations have shown that the formation of the iron complex is a spontaneous process. researchgate.net Furthermore, DFT analysis of the molecular orbitals (like HOMO-LUMO gaps) and charge distribution reveals how chelation neutralizes the redox activity of iron. nih.govrsc.org The results indicate that the high affinity for Fe(III) is not just a function of bond length but also the degree of covalent bonding between iron and the donor atoms (oxygen and nitrogen) of deferasirox. nih.gov This detailed electronic information is crucial for rationalizing the chelator's efficacy and for designing new chelators with improved properties. nih.gov
Table 2: Theoretical Parameters from DFT Studies of Deferasirox Complexes
| Parameter | Description | Significance for Chelation | Source |
|---|---|---|---|
| Optimized Geometry | The most stable 3D arrangement of atoms, including bond lengths and angles. | Confirms the tridentate binding mode and the structure of the stable Fe3+ complex. | nih.govresearchgate.net |
| Interaction Energy | The energy released upon complex formation, indicating binding strength. | Quantifies the thermodynamic stability of the MPT-DFX complex, with higher negative values indicating stronger, more stable binding. | rsc.org |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Changes in this gap upon complexation indicate electronic alterations and can correlate with the reactivity and stability of the chelate. | rsc.org |
| Natural Bond Orbital (NBO) Analysis | Examines charge transfer and orbital interactions between the ligand and metal. | Reveals the nature of the Fe-ligand bonds, confirming covalent character and understanding charge distribution. | nih.govphyschemres.org |
| Formation Constant (logβ) | An equilibrium constant for the formation of the complex in solution. | A high value (e.g., logβ230 = 42.45 for an M2L3 complex) indicates a very high affinity of the chelator for the metal ion. | researchgate.net |
Emerging Research Avenues and Potential Mechanistic Applications of Deferasirox
Beyond Systemic Iron Overload: Exploration of Targeted Chelation Strategies
The systemic nature of deferasirox (B549329), while effective for widespread iron overload, has prompted research into more focused approaches to minimize off-target effects and enhance therapeutic efficacy at specific subcellular locations.
Recent research has focused on modifying the deferasirox molecule to target specific organelles that are central to cellular iron metabolism, such as mitochondria and lysosomes. The goal is to concentrate the chelating agent where iron accumulation is most pathological.
One strategy involves tagging deferasirox with a triphenylphosphonium (TPP+) moiety to create a mitochondrially targeted analog, referred to as mitoDFX. nih.gov Mitochondria are key sites for the synthesis of iron-sulfur clusters and heme, making them critical in iron metabolism. nih.gov Targeting deferasirox to this organelle is being investigated as a method to selectively deprive cancer cells of biologically active iron and induce cell death. nih.gov Studies have shown that such targeted chelators can disrupt the function of iron-containing proteins within the mitochondria. nih.gov
Another approach has been the strategic functionalization of deferasirox to create derivatives that preferentially localize within lysosomes. nih.gov These organelles play a significant role in intracellular iron metabolism through the degradation of ferritin. nih.gov By targeting lysosomes, researchers aim to induce oxidative stress and trigger cell death pathways, such as ferroptosis, in cancer cells. nih.govnih.gov
Deferasirox's ability to bind iron is being harnessed to intentionally modulate iron homeostasis for therapeutic benefit in various conditions. In cancer, where malignant cells often exhibit an increased demand for iron to support rapid proliferation, deferasirox can induce iron deficiency, thereby inhibiting tumor growth. frontiersin.org This is achieved by depleting the labile iron pool, a readily available source of intracellular iron. researchgate.net
Research has shown that treatment with deferasirox can lead to an increase in the expression of transferrin receptor 1 (TFR1), a protein responsible for iron uptake, and a decrease in ferroportin, the protein that exports iron from the cell. researchgate.net This modulation of iron-regulating proteins disrupts the delicate balance of iron within cancer cells.
Furthermore, studies in animal models of menopause-associated iron accumulation have demonstrated that deferasirox can effectively manage iron homeostasis and hematopoiesis. researchgate.net The treatment was found to reduce serum iron levels, ferritin, and transferrin saturation, while also positively influencing genes related to iron metabolism and the production of blood cells. researchgate.net This suggests a potential role for deferasirox in managing age-related changes in iron metabolism.
Deferasirox as a Platform for Novel Therapeutic Agent Development
The chemical structure of deferasirox serves as a versatile scaffold for the design of new therapeutic agents, particularly in the realm of oncology.
A promising area of research is the development of titanium(IV)-deferasirox complexes as anticancer agents. nih.govnih.gov This strategy is based on a "chemical transferrin mimetic" (cTfm) approach. nih.gov Deferasirox has a higher affinity for iron(III) than for titanium(IV). nih.govnih.gov This differential affinity is exploited to deliver cytotoxic Ti(IV) into cancer cells. nih.gov
The proposed mechanism involves the [Ti(deferasirox)₂]²⁻ complex entering the cell, where it encounters the high intracellular concentration of labile iron. upr.edu A transmetalation process occurs, where deferasirox releases the Ti(IV) ion and binds to the intracellular Fe(III), rendering it functionally inert. nih.govupr.edu The released cytotoxic Ti(IV) can then bind to and inhibit intracellular targets, such as the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. upr.edu This dual action of iron depletion and titanium-induced cytotoxicity enhances the anticancer effect. nih.gov Studies have shown that the [Ti(deferasirox)₂]²⁻ complex is highly stable in aqueous solutions and cell culture media. nih.govnih.gov
Table 1: Properties of Ti(IV)-Deferasirox Anticancer Complex
| Property | Finding | Source |
|---|---|---|
| Complex Formation | Two deferasirox molecules bind to one Ti(IV) ion, forming [Ti(deferasirox)₂]²⁻. | nih.govnih.gov |
| Aqueous Stability | The complex exhibits high stability with little dissociation observed even after one month in cell culture media. | nih.govnih.gov |
| Mechanism of Action | Transmetalation with intracellular labile Fe(III) releases cytotoxic Ti(IV) and sequesters iron. | nih.govupr.edu |
| Cellular Target | Released Ti(IV) can potentially inhibit enzymes like ribonucleotide reductase. | upr.edu |
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. mdpi.comresearchgate.net Deferasirox is being investigated for its ability to induce ferroptosis in cancer cells, offering a novel therapeutic strategy. mdpi.comresearchgate.net
In acute lymphoblastic leukemia (ALL), deferasirox has been shown to cause cancer cell death by inducing ferroptosis. mdpi.comresearchgate.net The mechanism involves the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. mdpi.comnih.gov Specifically, deferasirox facilitates the acetylation of Nrf2, leading to increased intracellular reactive oxygen species (ROS) production and subsequent ferroptotic cell death. mdpi.comresearchgate.netnih.gov These findings suggest that deferasirox could serve a dual role in ALL treatment as both an iron chelator and a modulator of the Nrf2-ferroptosis axis. mdpi.comnih.gov
Investigation of Deferasirox in Other Iron-Related Pathologies
The therapeutic potential of deferasirox is being explored in a range of other diseases where iron dyshomeostasis is a contributing factor.
Neurodegenerative Diseases: Iron accumulation in the brain is a feature of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. mdpi.comaginganddisease.org While deferasirox's ability to cross the blood-brain barrier is limited, research is underway to enhance its delivery to the central nervous system. aginganddisease.orgacs.org One approach involves conjugating deferasirox with lactoferrin, a protein that can cross the blood-brain barrier via receptor-mediated transcytosis. acs.org In a rat model of Alzheimer's disease, these conjugates were shown to mitigate learning deficits. acs.org Additionally, derivatives of deferasirox are being designed to act as dual therapeutic agents by both chelating iron and inhibiting kallikrein-related peptidases, which are implicated in neurodegeneration. scilit.comnih.gov
Infectious Diseases: Iron is an essential nutrient for the growth and virulence of many pathogens. oup.comnih.gov Deferasirox has shown efficacy in animal models of mucormycosis, a life-threatening fungal infection, by chelating iron from the fungus and thereby inhibiting its growth. nih.gov It has demonstrated cidal activity against numerous clinical isolates of Mucorales. nih.gov In combination with liposomal amphotericin B, deferasirox has been shown to synergistically improve survival and reduce fungal burden in mice. nih.gov Studies have also investigated its activity against Aspergillus fumigatus, though higher concentrations were required for growth inhibition compared to Mucorales. oup.com
Kidney Disease: Patients with chronic kidney disease (CKD), particularly those on dialysis, often develop iron overload due to frequent blood transfusions and intravenous iron therapy. nih.govtandfonline.comresearchgate.net Deferasirox is being investigated as a potential treatment for iron overload in this patient population, as it offers the convenience of oral administration. nih.govtandfonline.comresearchgate.net However, its use in CKD patients requires careful consideration due to concerns about potential renal side effects. nih.govasn-online.org
Table 2: Investigational Uses of Deferasirox in Other Pathologies
| Pathology | Rationale for Use | Key Research Findings | Source(s) |
|---|---|---|---|
| Neurodegenerative Diseases | Brain iron accumulation contributes to oxidative stress and neuronal damage. | Lactoferrin-conjugated deferasirox shows enhanced brain delivery and neuroprotective effects in animal models. Deferasirox derivatives are being developed as dual inhibitors of iron and pathological enzymes. | mdpi.comacs.orgnih.gov |
| Infectious Diseases (Fungal) | Pathogens require iron for growth and virulence. | Deferasirox demonstrates in vitro and in vivo efficacy against Mucorales, improving survival in animal models of mucormycosis. It also shows activity against Aspergillus fumigatus. | oup.comnih.gov |
| Chronic Kidney Disease | High prevalence of transfusion-related iron overload in dialysis patients. | Deferasirox is explored as an oral alternative for managing iron overload, though potential renal effects require careful monitoring. | nih.govnih.govtandfonline.comresearchgate.net |
Neurological Disorders and Neurodegeneration
The role of iron in the pathophysiology of neurological disorders is increasingly recognized, with iron accumulation being a hallmark of several neurodegenerative diseases. This has spurred research into the therapeutic potential of iron chelators like Deferasirox. By sequestering excess iron, Deferasirox may mitigate oxidative stress and cellular damage, key contributors to neurodegeneration. frontiersin.org
Studies have explored the use of Deferasirox in conditions such as Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia. frontiersin.orgmdpi.com In the context of Alzheimer's, research suggests that Deferasirox can reduce the formation of neurofibrillary tangles and decrease phosphorylated tau protein levels. frontiersin.org Animal models of Alzheimer's have shown that Deferasirox can lessen brain iron content, alleviate mitochondrial damage, and improve learning and memory. frontiersin.org For Friedreich's ataxia, oral Deferasirox has been found to significantly lower iron deposition in the cerebellum and spinal cord, reduce markers of lipid peroxidation, and slow the progression of ataxia symptoms. frontiersin.org
Furthermore, innovative drug delivery systems are being developed to enhance the brain permeability of Deferasirox. One such approach involves conjugating Deferasirox to lactoferrin, creating nanostructures that can cross the blood-brain barrier more effectively. scite.aiacs.org In vitro studies using these conjugates have demonstrated neuroprotective effects, including interference with the apoptotic caspase cascade and promotion of autophagy. acs.org In vivo, these conjugates have been shown to attenuate learning deficits in a rat model of Alzheimer's disease. scite.aiacs.org
While the direct application of Deferasirox in neurological disorders is still under investigation, the foundational research provides a strong rationale for its further development as a potential disease-modifying therapy. sma.org The ability of iron chelators to counteract multiple pathological processes makes them a promising area of focus for neurological disease treatment. sma.org
Hematological Malignancies (e.g., MDS, AML, Lymphoma)
Beyond its established use in managing iron overload, Deferasirox has demonstrated intriguing anti-neoplastic properties in various hematological malignancies. The essential role of iron in cell proliferation and DNA synthesis makes cancer cells particularly vulnerable to iron depletion.
Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML):
Several studies have reported hematologic improvements in MDS patients treated with Deferasirox, with some patients experiencing a reduction in transfusion requirements. ashpublications.orgfrontiersin.org A pilot study investigating Deferasirox as a monotherapy in higher-risk MDS and AML patients who were unresponsive to or intolerant of other treatments showed modest activity, with some patients achieving a reduction in bone marrow blasts or red blood cell transfusion independence. ashpublications.org
Mechanistically, Deferasirox is believed to exert its effects through multiple pathways. It has been shown to be a potent inhibitor of NF-κB, a transcription factor implicated in the pathogenesis of MDS and AML. nih.govnih.gov By inhibiting NF-κB, Deferasirox may help to restore more effective erythropoiesis. nih.gov There is also evidence suggesting a synergistic effect between Deferasirox and hypomethylating agents, as iron overload can enhance the hypermethylation of tumor suppressor genes. dovepress.com A prospective, randomized, double-blind trial (TELESTO) demonstrated that Deferasirox was associated with longer event-free survival and fewer transformations to AML in patients with lower-risk MDS and iron overload compared to placebo. ashpublications.org
Lymphoma:
In vitro studies have shown that Deferasirox has antiproliferative and cytotoxic effects on human malignant lymphoma cell lines. bloodresearch.or.krnih.gov The compound induces early apoptosis through the activation of the intrinsic caspase-3/caspase-9 pathway. bloodresearch.or.krbloodresearch.or.kr Western blot analysis has confirmed an increase in the cleavage of PARP, caspase 3/7, and caspase 9, as well as an increase in the expression of pro-apoptotic proteins like Bax and p53 in lymphoma cells treated with Deferasirox. bloodresearch.or.kr
Recent research has also explored the potential of Deferasirox to overcome drug resistance in mantle cell lymphoma (MCL). Studies suggest that Deferasirox can downregulate MCL1, an anti-apoptotic protein often overexpressed in venetoclax-resistant MCL. ashpublications.org By reducing MCL1 levels, Deferasirox may act as a surrogate for MCL1 inhibitors, potentially overcoming venetoclax (B612062) resistance. ashpublications.org Furthermore, Deferasirox has been shown to synergize with established therapeutic agents like etoposide, cytarabine, and ibrutinib (B1684441) in MCL cell lines, enhancing their anti-tumoral effects. researchgate.net
Research Findings on Deferasirox in Hematological Malignancies
| Malignancy | Key Research Findings | Potential Mechanism of Action | Reference |
| MDS/AML | Hematologic improvement, reduction in transfusion needs, longer event-free survival. | Inhibition of NF-κB, synergy with hypomethylating agents. | ashpublications.orgfrontiersin.orgnih.govashpublications.org |
| Lymphoma | Antiproliferative and cytotoxic effects, induction of apoptosis. | Activation of caspase-3/caspase-9 pathway, increase in pro-apoptotic proteins. | bloodresearch.or.krnih.govbloodresearch.or.kr |
| Mantle Cell Lymphoma | Overcomes venetoclax resistance, synergizes with other chemotherapeutic agents. | Downregulation of MCL1, modulation of PI3K/AKT/GSK3β signaling. | ashpublications.orgresearchgate.net |
Future Directions in Chelation Chemistry and Drug Design
The field of chelation chemistry is continually evolving, with a focus on developing new therapeutic agents with improved efficacy, specificity, and safety profiles. mdpi.commdpi.com The success and limitations of current iron chelators like Deferasirox provide valuable insights for future drug design. nih.gov
One of the primary goals is the rational design of metalloenzyme inhibitors. lifechemicals.comacs.org By understanding the three-dimensional structure of enzyme active sites containing metal ions, chemists can design chelating ligands that bind specifically to these sites, thereby modulating enzyme activity. lifechemicals.com This approach holds promise for treating a wide range of diseases, including cancer and infectious diseases. lifechemicals.com
Another key area of research is the development of targeted drug delivery systems. mdpi.com As seen with the Deferasirox-lactoferrin conjugates for neurological disorders, attaching chelators to targeting moieties can enhance their delivery to specific cells or tissues, maximizing therapeutic effects while minimizing systemic toxicity. scite.aiacs.org Nanotechnology-based chelation agents are also being explored to improve drug delivery and reduce side effects. mdpi.com
The development of new chelating agents also involves exploring novel chemical scaffolds. acs.org Hydroxypyridinones (HOPOs) are one such class of compounds that have shown great potential as metal chelators. acs.org The versatility of the pyridinone ring allows for the synthesis of a wide variety of multidentate ligands with tailored properties. acs.org
Future research will likely focus on:
Designing chelators with higher affinity and selectivity for specific metal ions and biological targets.
Developing novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of chelating agents.
Exploring the therapeutic potential of chelators in a broader range of diseases, including those not traditionally associated with metal overload.
Investigating the long-term safety and efficacy of new chelation therapies through rigorous preclinical and clinical studies.
By integrating principles of medicinal chemistry, biochemistry, and pharmacology, the future of chelation chemistry holds the promise of delivering innovative and effective treatments for a multitude of human diseases. mdpi.com
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Exjade Fe3+ chelate selectively binds iron ions in biological systems?
- Methodological Answer : Exjade (Deferasirox) forms a 2:1 ligand-to-Fe³⁺ complex via its tridentate binding sites, including two hydroxyl groups and a triazole nitrogen. Investigate this using UV-Vis spectroscopy to monitor absorbance shifts at 430–450 nm upon Fe³⁺ addition, correlating with ligand-metal coordination . Fluorescence quenching assays (e.g., Exjade at 15 µM with incremental FeCl₃) can quantify binding affinity via Stern-Volmer plots .
Q. What standardized in vitro assays are used to evaluate Exjade’s iron-chelation efficiency?
- Methodological Answer : Use ferrozine-based competitive assays: mix Exjade with Fe³⁺-loaded transferrin or ferritin, then quantify residual iron via ferrozine’s absorbance at 562 nm. Compare with controls (e.g., deferoxamine) to calculate IC₅₀ values. For cellular models, employ hepatocyte or cardiomyocyte lines pretreated with iron citrate, measuring intracellular iron via atomic absorption spectroscopy (AAS) or calcein-AM fluorescence recovery .
Q. How do pharmacokinetic parameters of Exjade vary across preclinical models (e.g., rodents vs. primates)?
- Methodological Answer : Conduct comparative pharmacokinetic studies using HPLC-MS/MS to measure plasma concentrations post-administration. In rodents, Exjade shows a half-life of 8–16 hours, while primates exhibit prolonged clearance (18–24 hours) due to species-specific albumin binding. Include bile duct-cannulated models to assess fecal excretion kinetics .
Advanced Research Questions
Q. How can researchers design a controlled study to compare Exjade’s iron-chelation efficacy against novel chelators under varying pH conditions?
- Methodological Answer :
- Experimental Design : Use a factorial design with pH (5.5 vs. 7.4) and chelator type (Exjade, deferiprone, and a novel candidate) as independent variables. Prepare Fe³⁺-saturated apo-transferrin solutions adjusted to target pH.
- Data Collection : Measure iron release via o-phenanthroline assays at timed intervals. Apply ANOVA to compare chelation rates, with post-hoc Tukey tests for pairwise differences .
- Contradiction Management : If results conflict with prior studies (e.g., higher efficacy at acidic pH), validate using isothermal titration calorimetry (ITC) to assess binding thermodynamics .
Q. How can contradictions in reported thermodynamic stability constants (log β) for Exjade-Fe³⁺ complexes be resolved?
- Methodological Answer : Discrepancies often arise from ionic strength differences (e.g., 0.1 M KCl vs. physiological buffers). Replicate stability constant calculations using potentiometric titrations under standardized conditions (25°C, 0.15 M NaCl). Cross-validate with spectroscopic data (UV-Vis, fluorescence) to confirm stoichiometry . Publish raw titration curves and computational scripts (e.g., HyperQuad) for transparency .
Q. What strategies validate Exjade’s potential repurposing as an antibacterial agent targeting iron-dependent pathogens?
- Methodological Answer :
- In vitro Testing : Culture methicillin-resistant Staphylococcus aureus (MRSA) in iron-rich media. Treat with Exjade (5–50 µM) and measure growth inhibition via OD₆₀₀. Include Fe³⁺ supplementation controls to confirm iron-chelation-dependent effects .
- Mechanistic Insight : Perform transcriptomic analysis (RNA-seq) on treated bacteria to identify iron-regulated gene suppression (e.g., fur regulon) .
Q. How do structural modifications (e.g., methyl ester derivatives) impact Exjade’s chelation capacity and cellular uptake?
- Methodological Answer : Synthesize derivatives (e.g., ExBT-OMe) and compare Fe³⁺ binding via UV-Vis and fluorescence. Assess cellular permeability using Caco-2 monolayers with LC-MS quantification of intracellular ligand. Correlate lipophilicity (logP) from HPLC retention times with uptake efficiency .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in Exjade efficacy studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report IC₅₀ with 95% confidence intervals. For heterogeneous data (e.g., outlier replicates), apply robust regression or bootstrapping .
Q. How can researchers ensure reproducibility of Exjade’s in vivo toxicity profiles across laboratories?
- Methodological Answer : Adopt the ARRIVE 2.0 guidelines: standardize animal husbandry (e.g., iron-rich diet), use sex-balanced cohorts, and share raw histopathology data (e.g., liver iron content via Perl’s Prussian blue staining) in public repositories like Figshare .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
